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  • Product: 3-Methylbenzo[d]isoxazole-6-carbaldehyde
  • CAS: 1508191-80-7

Core Science & Biosynthesis

Foundational

3-Methylbenzo[d]isoxazole-6-carbaldehyde chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Methylbenzo[d]isoxazole-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methylbenzo[d]isoxazole-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical structure, physical properties, a putative synthesis protocol, and discusses its potential applications in drug discovery based on the known activities of the broader benzisoxazole class.

Core Compound Identity and Structure

3-Methylbenzo[d]isoxazole-6-carbaldehyde is a bicyclic aromatic compound featuring a fusion of a benzene ring and an isoxazole ring. The isoxazole moiety is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This particular isomer is characterized by a methyl group at the 3-position and a carbaldehyde (aldehyde) group at the 6-position of the benzisoxazole core.

The structural arrangement of atoms imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological interactions. The aldehyde group, in particular, serves as a versatile chemical handle for further synthetic modifications.

Chemical Structure Diagram:

Caption: Chemical structure of 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Methylbenzo[d]isoxazole-6-carbaldehyde is provided below. This data is essential for handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 1508191-80-7
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Physical Form Solid
Purity ≥98%
Storage Temperature 2-8 °C, under nitrogen
InChI 1S/C9H7NO2/c1-6-8-3-2-7(5-11)4-9(8)12-10-6/h2-5H,1H3
InChIKey AOMVSPYBGOYMNK-UHFFFAOYSA-N

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for 3-Methylbenzo[d]isoxazole-6-carbaldehyde is not extensively documented, a plausible synthetic route can be inferred from established methods for analogous compounds. A common strategy for the formation of the benzisoxazole ring system involves the cyclization of an appropriately substituted aromatic precursor.

One potential synthetic pathway could involve the oxidation of the corresponding 3,6-dimethylbenzo[d]isoxazole. This approach is conceptually similar to the synthesis of 1,2-benzisoxazole-3-carboxaldehyde from 3-methyl-1,2-benzisoxazole.

Putative Synthetic Workflow:

G cluster_0 Step 1: Formation of Benzisoxazole Core cluster_1 Step 2: Oxidation to Aldehyde start 4-Hydroxy-3-methylacetophenone step1 Oximation (Hydroxylamine) start->step1 product1 4-Hydroxy-3-methylacetophenone oxime step1->product1 step2 Cyclization (e.g., with a dehydrating agent) product1->step2 product2 3,6-Dimethylbenzo[d]isoxazole step2->product2 start2 3,6-Dimethylbenzo[d]isoxazole step3 Selective Oxidation (e.g., SeO2 or other mild oxidant) start2->step3 final_product 3-Methylbenzo[d]isoxazole-6-carbaldehyde step3->final_product

Caption: A plausible two-step synthetic workflow for 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 3,6-Dimethylbenzo[d]isoxazole. This intermediate could be synthesized from 4-hydroxy-3-methylacetophenone. The ketone would first be converted to its oxime by reaction with hydroxylamine hydrochloride. Subsequent intramolecular cyclization, potentially acid-catalyzed, would yield the benzisoxazole ring.

  • Step 2: Oxidation to 3-Methylbenzo[d]isoxazole-6-carbaldehyde. The methyl group at the 6-position of the benzisoxazole ring would then be selectively oxidized to a carbaldehyde. This transformation could potentially be achieved using a mild oxidizing agent such as selenium dioxide (SeO₂). The reaction conditions would need to be carefully optimized to avoid over-oxidation to the carboxylic acid or cleavage of the isoxazole ring.

Characterization:

The structural confirmation of the synthesized 3-Methylbenzo[d]isoxazole-6-carbaldehyde would be achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the methyl protons, and the aldehyde proton. The chemical shifts and coupling constants would be indicative of their positions on the benzisoxazole ring.

    • ¹³C NMR would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching of the aldehyde, C=N stretching of the isoxazole ring, and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Potential Applications in Drug Development

The benzisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] Derivatives of benzisoxazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3]

While specific biological data for 3-Methylbenzo[d]isoxazole-6-carbaldehyde is not yet widely published, its structural features suggest several potential avenues for investigation in drug discovery.

Potential Therapeutic Areas:

G A 3-Methylbenzo[d]isoxazole-6-carbaldehyde B Anticancer Agents A->B Potential for derivatization into kinase inhibitors or other anti-proliferative compounds. C Antimicrobial Agents A->C The isoxazole ring is a known pharmacophore in some antibacterial and antifungal drugs. D Anti-inflammatory Agents A->D Benzisoxazole derivatives have shown promise as inhibitors of inflammatory pathways. E CNS-active Agents A->E Structural similarities to known anticonvulsant and antipsychotic drugs containing the benzisoxazole core.

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Exploratory

1H NMR and 13C NMR spectra data for 3-Methylbenzo[d]isoxazole-6-carbaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methylbenzo[d]isoxazole-6-carbaldehyde Authored by: A Senior Application Scientist Introduction 3-Methylbenzo[d]isoxazole-6-carbaldehyde is a heter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methylbenzo[d]isoxazole-6-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

3-Methylbenzo[d]isoxazole-6-carbaldehyde is a heterocyclic compound belonging to the benzisoxazole class. The benzisoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules, exhibiting properties ranging from antipsychotic to antimicrobial and anticancer activities.[1][2][3][4] Accurate structural elucidation is the cornerstone of synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, high-resolution technique for the unambiguous determination of molecular structure in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Methylbenzo[d]isoxazole-6-carbaldehyde. The presented data is based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds.[5][6][7][8] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic characterization of this class of compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for 3-Methylbenzo[d]isoxazole-6-carbaldehyde:

Caption: Molecular structure of 3-Methylbenzo[d]isoxazole-6-carbaldehyde with atom numbering for NMR assignments.

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for 3-Methylbenzo[d]isoxazole-6-carbaldehyde in CDCl₃ at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.15s-1HH (Aldehyde)
8.10d8.41HH-5
7.95s-1HH-7
7.85d8.41HH-4
2.65s-3HCH₃

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectral data in CDCl₃ at 100 MHz is presented below.

Chemical Shift (δ, ppm)Assignment
191.5C (Aldehyde)
162.0C-3
155.0C-7a
134.0C-6
130.5C-4
125.0C-5
121.0C-3a
118.0C-7
12.0CH₃

Spectral Interpretation and Rationale

¹H NMR Spectrum:

  • Aldehyde Proton (10.15 ppm): The proton of the aldehyde group is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group and its anisotropic effect.[9][10] It appears as a singlet as it has no adjacent protons to couple with.

  • Aromatic Protons (7.85-8.10 ppm): The three protons on the benzene ring appear in the aromatic region.[6]

    • H-5 (8.10 ppm): This proton is predicted to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent aldehyde group. It appears as a doublet due to coupling with H-4.

    • H-7 (7.95 ppm): This proton is expected to be a singlet as it has no ortho-protons to couple with. Its chemical shift is influenced by the adjacent isoxazole ring.

    • H-4 (7.85 ppm): This proton appears as a doublet due to coupling with H-5.

  • Methyl Protons (2.65 ppm): The protons of the methyl group at the C-3 position are in a relatively shielded environment and are expected to appear as a sharp singlet.[9]

¹³C NMR Spectrum:

  • Carbonyl Carbon (191.5 ppm): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.[11]

  • Aromatic and Heterocyclic Carbons (118.0-162.0 ppm):

    • C-3 (162.0 ppm): This carbon, being part of the isoxazole ring and attached to a methyl group, is expected to be significantly downfield.

    • C-7a (155.0 ppm): This is a quaternary carbon at the fusion of the two rings.

    • C-6 (134.0 ppm): The carbon bearing the aldehyde group is deshielded.

    • C-4 and C-5 (130.5 and 125.0 ppm): These are protonated aromatic carbons.

    • C-3a (121.0 ppm): Another quaternary carbon at the ring junction.

    • C-7 (118.0 ppm): A protonated aromatic carbon.

  • Methyl Carbon (12.0 ppm): The carbon of the methyl group is highly shielded and appears upfield.[11]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for compounds like 3-Methylbenzo[d]isoxazole-6-carbaldehyde is crucial for accurate structural verification.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid 3-Methylbenzo[d]isoxazole-6-carbaldehyde.[5]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Spectra should be recorded on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.[5]

  • For ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 16-32.

  • For ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096 (or more, depending on sample concentration).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing a Weigh 5-10 mg of Compound b Dissolve in 0.6-0.7 mL CDCl3 with TMS a->b c Transfer to 5 mm NMR Tube b->c d Record on 400 MHz Spectrometer c->d e Acquire 1H and 13C Spectra d->e f Fourier Transform e->f g Phase Correction & Calibration f->g h Integration (1H) & Peak Picking g->h Final Spectrum Final Spectrum h->Final Spectrum

Caption: Experimental workflow for NMR data acquisition and processing.

Advanced 2D NMR for Structural Confirmation

To unequivocally assign all carbons, particularly the quaternary ones, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. The diagram below illustrates key expected correlations.

C1 C3a C2 C4 C3 C5 C4 C6 C5 C7 C6 C7a C7 C(CHO) N8 N O9 O C10 CH3 H1 H5 H1->C2 H1->C4 H2 H(CHO) H2->C4 H2->C5 H3 H7 H3->C1 H3->C5 H4 H4 H4->C3 H4->C6 H_Me H(CH3) H_Me->C1 H_Me->C2

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Foundational

Mass Spectrometry Fragmentation Pathway of 3-Methylbenzo[d]isoxazole-6-carbaldehyde: A Mechanistic Guide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Dynamics 3-Methylbenzo[d]isoxazole-6-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Dynamics

3-Methylbenzo[d]isoxazole-6-carbaldehyde ( C10​H9​NO2​ ) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and drug discovery. Accurate structural elucidation of this compound and its metabolites relies heavily on tandem mass spectrometry (MS/MS).

In positive electrospray ionization (ESI+), the molecule yields a stable protonated precursor ion [M+H]+ at m/z 176.0711. The gas-phase fragmentation trajectory of this precursor is entirely dictated by charge localization. Protonation occurs competitively at two primary sites: the aldehyde carbonyl oxygen and the isoxazole nitrogen. This dual-site protonation drives two distinct, parallel collision-induced dissociation (CID) pathways before converging into a highly stable terminal fragment.

Mechanistic Fragmentation Pathways

As a Senior Application Scientist, it is critical to look beyond the m/z values and understand the thermodynamic causality of the fragmentation. The pathways below detail the mechanistic breakdown of the molecule.

Pathway A: Aldehyde Decarbonylation (m/z 148.0762)

When the charge localizes on the carbonyl oxygen of the 6-carbaldehyde group, the molecule undergoes a classic alpha-cleavage event. The expulsion of carbon monoxide (-28.00 Da) is a low-energy pathway driven by the thermodynamic stability of the resulting benzisoxazolyl cation. This decarbonylation yields the [M+H−CO]+ fragment at m/z 148.0762.

Pathway B: Isoxazole Ring Cleavage & Acetonitrile Expulsion (m/z 135.0445)

The N-O bond in the benzisoxazole core is the weakest link in the molecule, making it highly susceptible to cleavage during mass spectrometric analysis[1]. In CID, translational energy is converted to vibrational energy, which rapidly localizes at this weak bond (~55 kcal/mol), causing reductive cleavage[2].

Because the isoxazole ring is substituted with a methyl group at the 3-position, the ring-opened intermediate undergoes a concerted rearrangement. This rearrangement forces the expulsion of a highly stable neutral molecule: acetonitrile ( CH3​CN , 41.03 Da). This highly diagnostic neutral loss yields the [M+H−CH3​CN]+ fragment at m/z 135.0445.

Pathway C: Convergent Terminal Fragmentation (m/z 107.0496)

At elevated collision energies (>30 eV), both the decarbonylated ion and the ring-opened ion undergo secondary fragmentation. The sequential loss of both CO and CH3​CN converges to form a stable terminal fragment at m/z 107.0496 ( C7​H7​O+ ), consistent with the behavior of condensed ring heterocycles under electron and collision-induced ionization[3].

Diagnostic Workflows & Pathway Visualizations

The following diagram maps the kinetic hierarchy of the fragmentation tree.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 176.0711 C10H10NO2+ F1 Fragment [M+H - CO]+ m/z 148.0762 C9H10NO+ M->F1 - CO (28.00 Da) Aldehyde Decarbonylation F2 Fragment [M+H - CH3CN]+ m/z 135.0446 C8H7O2+ M->F2 - CH3CN (41.03 Da) N-O Bond Cleavage F3 Terminal Fragment m/z 107.0497 C7H7O+ F1->F3 - CH3CN (41.03 Da) F2->F3 - CO (28.00 Da)

ESI-CID fragmentation pathway of 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

Quantitative Fragment Mapping

To ensure high-confidence annotations, all fragments must be verified against their theoretical exact masses. The table below summarizes the quantitative data required for High-Resolution Mass Spectrometry (HRMS) validation.

Fragment IdentityTheoretical m/zExpected Neutral LossMass Shift (Da)Elemental CompositionDiagnostic Pathway
Precursor Ion 176.0711N/AN/A C10​H10​NO2+​ ESI+ Protonation
Fragment A 148.0762Carbon Monoxide ( CO )28.0000 C9​H10​NO+ Decarbonylation
Fragment B 135.0445Acetonitrile ( CH3​CN )41.0266 C8​H7​O2+​ N-O Ring Cleavage
Terminal Ion 107.0496 CO + CH3​CN 69.0215 C7​H7​O+ Convergent Loss

Self-Validating Experimental Protocol (HRMS-CID)

A robust analytical method cannot rely on a single data point; it must be a self-validating system. The following step-by-step methodology ensures that the observed fragmentation is kinetically valid and free from isobaric interference.

Step-by-Step Methodology
  • Matrix Preparation & Charge Induction:

    • Protocol: Dissolve the analyte stock in a 50:50 Methanol:Water solution containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as an abundant proton donor, driving the formation of the [M+H]+ species while actively suppressing the formation of sodium adducts ( [M+Na]+ ), which do not fragment predictably under standard CID conditions.

  • UHPLC Isomeric Separation:

    • Protocol: Inject 2 µL onto a sub-2 µm C18 UHPLC column using a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Causality: Benzisoxazoles can easily be confused with isobaric benzoxazoles. Chromatographic retention time acts as an orthogonal identifier to MS/MS data.

  • High-Resolution Mass Spectrometry (HRMS):

    • Protocol: Utilize a Q-TOF or Orbitrap mass spectrometer calibrated to <2 ppm mass accuracy.

    • Causality: Sub-ppm mass accuracy is mathematically required to validate the neutral losses. For example, the loss of CO (27.9949 Da) must be unambiguously differentiated from isobaric interferences like N2​ (28.0061 Da) or C2​H4​ (28.0313 Da).

  • Kinetic Validation via Collision Energy (CE) Stepping:

    • Protocol: Program the quadrupole to acquire MS/MS spectra simultaneously at low (10 eV), medium (20 eV), and high (40 eV) collision energies.

    • Causality: This proves the kinetic hierarchy of the pathway. Low CE captures the fragile m/z 148 ion; medium CE drives the m/z 135 ion; high CE forces the terminal m/z 107 ion. If the terminal m/z 107 ion appears without its precursors at lower energies, the proposed pathway is kinetically invalid.

MS_Workflow N1 1. Sample Prep 0.1% FA Matrix N2 2. UHPLC Isomer Separation N1->N2 N3 3. ESI+ Ionization Charge Localization N2->N3 N4 4. CID Stepping 10/20/40 eV N3->N4 N5 5. HRMS Detection Sub-ppm Accuracy N4->N5

Self-validating LC-HRMS/MS experimental workflow with collision energy stepping.

References

  • Title: Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds Source: Physical Chemistry Chemical Physics (Royal Society of Chemistry) URL: [Link]

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methylbenzo[d]isoxazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylbenzo[d]isoxazole-6-carbaldehyde is a heterocyclic compound of increasing interest within the fields of medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzo[d]isoxazole-6-carbaldehyde is a heterocyclic compound of increasing interest within the fields of medicinal chemistry and materials science. As a derivative of the isoxazole scaffold, it holds potential for diverse biological activities and applications.[1] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility profile, is a critical prerequisite for its advancement in any research and development pipeline. This guide provides a comprehensive overview of the methodologies and underlying scientific principles for the precise determination of these key parameters.

Physicochemical Properties of 3-Methylbenzo[d]isoxazole-6-carbaldehyde

At present, specific experimental values for the melting point and a detailed solubility profile of 3-Methylbenzo[d]isoxazole-6-carbaldehyde are not widely reported in publicly available literature. Commercial suppliers characterize it as a solid with a purity of approximately 98%.[1] This section, therefore, outlines the established, standardized methodologies for determining these crucial properties.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental indicator of purity; impurities tend to depress and broaden the melting range. For novel compounds like 3-Methylbenzo[d]isoxazole-6-carbaldehyde, an accurate melting point determination is a primary step in its characterization.

Table 1: Physicochemical Data for 3-Methylbenzo[d]isoxazole-6-carbaldehyde

ParameterExperimental ValueNotes
Melting PointNot available in public literatureExpected to be a sharp range for a pure, crystalline solid.
Aqueous SolubilityNot available in public literatureCrucial for assessing bioavailability and environmental fate.
Solubility in Organic SolventsNot available in public literatureEssential for formulation, synthesis, and purification.
Solubility Profile

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in drug discovery and development. It influences bioavailability, formulation, and the design of synthetic and purification processes. A comprehensive solubility profile in both aqueous and organic solvents is therefore essential.

Experimental Protocols

The following sections detail the authoritative, step-by-step methodologies for determining the melting point and solubility profile of 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

Determination of Melting Point (Adapted from USP <741>)

The United States Pharmacopeia (USP) chapter <741> provides a standardized method for melting range or temperature determination.[3][4][5][6]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial collapse of the material to complete liquefaction is recorded.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 3-Methylbenzo[d]isoxazole-6-carbaldehyde is thoroughly dried and finely powdered to ensure uniform heat distribution.[7]

    • Pack the powdered sample into a capillary tube to a height of 2.5–3.5 mm.[3]

  • Apparatus Setup:

    • Utilize a calibrated melting point apparatus with a suitable transparent fluid bath (e.g., silicone oil) and a stirring device to ensure uniform temperature.[6]

    • The apparatus should have a controlled heat source and an accurate thermometer.

  • Measurement:

    • Insert the capillary tube into the apparatus.

    • Heat the bath at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.[6]

    • Reduce the heating rate to 1–2°C per minute to allow for accurate observation.

    • Record the temperature at which the substance is first observed to collapse or form a visible liquid (the onset of melting).

    • Continue heating and record the temperature at which the substance is completely liquefied (the clear point). The melting range is the interval between these two temperatures.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a sharper, more reproducible melting range.

  • Controlled Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the bath, and the thermometer, ensuring an accurate reading.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Powder Sample A->B C Pack Capillary Tube B->C D Insert into Apparatus C->D E Heat at Controlled Rate D->E F Record Onset and Clear Point E->F

Caption: Workflow for Melting Point Determination.

Determination of Aqueous and Organic Solubility (Adapted from OECD 105 and Shake-Flask Method)

The OECD Guideline 105 and the well-established shake-flask method provide a robust framework for determining the solubility of a substance.[8][9][10][11]

Principle: An excess amount of the solid is equilibrated with a solvent at a constant temperature. The concentration of the dissolved solid in the saturated solution is then determined analytically.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess of solid 3-Methylbenzo[d]isoxazole-6-carbaldehyde to a known volume of the chosen solvent (e.g., water, ethanol, DMSO, acetone) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation:

    • Allow the suspension to settle.

    • Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification:

    • Prepare a series of standard solutions of 3-Methylbenzo[d]isoxazole-6-carbaldehyde of known concentrations in the same solvent.

    • Analyze the saturated filtrate and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

Causality Behind Experimental Choices:

  • Use of Excess Solid: Ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

  • Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

  • HPLC Quantification: Provides high sensitivity and specificity for accurately determining the concentration of the dissolved compound.

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Centrifuge/Filter B->C D Collect Saturated Filtrate C->D F Analyze via HPLC D->F E Prepare Standard Solutions E->F G Determine Concentration F->G

Caption: Workflow for Solubility Determination.

Conclusion

While specific experimental data for the melting point and solubility of 3-Methylbenzo[d]isoxazole-6-carbaldehyde are not yet widely disseminated, this guide provides the necessary framework for their rigorous and accurate determination. Adherence to standardized protocols such as those outlined by the USP and OECD is paramount for generating reliable and reproducible data. Such data is fundamental to the successful progression of this promising compound in drug discovery and materials science applications.

References

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • OECD. (2022). Test No. 105: Water Solubility. Retrieved from [Link]

  • OECD. (2009). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (2004). OECD Guideline for the Testing of Chemicals. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • PubMed. (2004). Miniature device for aqueous and non-aqueous solubility measurements during drug discovery. Retrieved from [Link]

  • USPBPEP. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • ResearchGate. (2016). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

  • YouTube. (2021). Melting point testing as per USP 741. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

Sources

Foundational

Mechanism of Formation for 3-Methylbenzo[d]isoxazole-6-carbaldehyde Derivatives: A Comprehensive Technical Guide

Executive Summary & Strategic Design The 1,2-benzisoxazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antipsychotic agents, anticonvulsants, and potent inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Design

The 1,2-benzisoxazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antipsychotic agents, anticonvulsants, and potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4[1][2][3]. Within this class, 3-methylbenzo[d]isoxazole-6-carbaldehyde (CAS: 1508191-80-7) serves as a highly versatile electrophilic building block[4].

Causality of Precursor Selection:

  • The ortho-Fluorine: Fluorine is the optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Its high electronegativity strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer transition state during ring closure[1].

  • The para-Bromine (Position 4): This bromine atom (which becomes position 6 on the resulting benzisoxazole) is chemically inert during the cyclization but perfectly primed for late-stage halogen-metal exchange to install the carbaldehyde[3][5].

Step-by-Step Mechanistic Pathways

Phase 1: Oximation

The synthesis begins with the condensation of 1-(4-bromo-2-fluorophenyl)ethan-1-one with hydroxylamine hydrochloride. The addition of a mild base (such as sodium acetate) is critical. It acts as a buffer, ensuring the pH remains slightly acidic to neutral. This keeps the carbonyl oxygen sufficiently protonated (activated) while ensuring enough hydroxylamine is free-based to act as a nucleophile[5].

Phase 2: Intramolecular SNAr Cyclization

The formation of the N–O bond to close the benzisoxazole ring is achieved via an intramolecular SNAr mechanism[1]. Potassium carbonate ( K2​CO3​ ) deprotonates the oxime hydroxyl group, generating a highly nucleophilic oximate anion.

  • Solvent Causality: The reaction is conducted in N,N -Dimethylformamide (DMF). As a polar aprotic solvent, DMF solvates the potassium cation but leaves the oximate anion unsolvated, maximizing its nucleophilicity to attack the ortho-C-F bond[1].

Phase 3: Halogen-Metal Exchange and Formylation (Bouveault Synthesis)

The resulting 6-bromo-3-methylbenzo[d]isoxazole undergoes halogen-metal exchange using n-butyllithium (n-BuLi).

  • Temperature Causality: The reaction must be strictly maintained at -78 °C. The 3-methyl group on the benzisoxazole ring is weakly acidic. At higher temperatures, the thermodynamically favored deprotonation of the 3-methyl group competes with the kinetically favored halogen-metal exchange. Maintaining -78 °C ensures exclusive formation of the 6-lithio intermediate. Subsequent quenching with anhydrous DMF yields a hemiaminal, which collapses into the desired 6-carbaldehyde upon acidic aqueous workup.

Visualizations of Workflows and Mechanisms

Workflow SM 1-(4-bromo-2-fluorophenyl) ethan-1-one Oxime Oxime Intermediate SM->Oxime NH2OH·HCl NaOAc, EtOH Bromobenz 6-Bromo-3-methyl benzo[d]isoxazole Oxime->Bromobenz K2CO3, DMF 120 °C (SNAr) Product 3-Methylbenzo[d]isoxazole -6-carbaldehyde Bromobenz->Product 1. n-BuLi, THF, -78 °C 2. DMF 3. H3O+

Fig 1. Three-stage synthetic workflow for 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

SNAr A Oxime (Neutral) B Oximate Anion (Nucleophile) A->B Deprotonation by K2CO3 C Meisenheimer Complex (Transition State) B->C Intramolecular attack on ortho-C-F D Benzo[d]isoxazole Core + Fluoride Ion C->D Expulsion of F- Rearomatization

Fig 2. Intramolecular SNAr cyclization mechanism forming the benzisoxazole core.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three-step synthesis, allowing for rapid comparison and scale-up planning.

Reaction StepReagents & SolventsTemp (°C)Time (h)Expected YieldKey In-Process Control (IPC)
1. Oximation NH2​OH⋅HCl , NaOAc, EtOH80 (Reflux)2–485–95%TLC: Disappearance of ketone, new UV-active spot
2. SNAr Cyclization K2​CO3​ (2.0 eq), DMF1204–675–85%TLC: Shift to lower polarity; LC-MS: [M+H]+ matches core
3. Formylation n -BuLi (1.1 eq), DMF, THF-78 to RT1–260–70%Aliquot quench with NH4​Cl , GC-MS confirms aldehyde

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Each step includes built-in observational checkpoints to ensure the chemical integrity of the intermediates[3][5].

Protocol A: Synthesis of 1-(4-bromo-2-fluorophenyl)ethan-1-one oxime
  • Preparation: Dissolve 1.0 equivalent of 1-(4-bromo-2-fluorophenyl)ethan-1-one in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 1.5 equivalents of anhydrous sodium acetate.

  • Reaction: Heat the mixture to gentle reflux (approx. 80 °C) for 3 hours.

  • Validation Checkpoint: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 4:1). The starting ketone should be entirely consumed, replaced by a more polar oxime spot.

  • Workup: Concentrate the ethanol under reduced pressure. Suspend the residue in water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the oxime as a white/pale-yellow solid.

Protocol B: Synthesis of 6-Bromo-3-methylbenzo[d]isoxazole
  • Preparation: Dissolve the oxime intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K2​CO3​ .

  • Cyclization: Heat the suspension to 120 °C under a nitrogen atmosphere for 5 hours.

  • Validation Checkpoint: The reaction mixture will darken. TLC should indicate the complete conversion of the polar oxime to a highly non-polar product (the cyclized benzisoxazole).

  • Workup: Cool the mixture to room temperature and pour it into crushed ice/water. Extract thoroughly with EtOAc. Wash the organic layer extensively with water (at least 3 times) to remove residual DMF, followed by brine. Dry and concentrate. Purify via flash chromatography if necessary[3].

Protocol C: Synthesis of 3-Methylbenzo[d]isoxazole-6-carbaldehyde
  • Preparation: In an oven-dried, nitrogen-flushed Schlenk flask, dissolve 6-bromo-3-methylbenzo[d]isoxazole (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise, add 1.1 equivalents of n -BuLi (typically 1.6 M or 2.5 M in hexanes) via syringe. Stir at -78 °C for exactly 30 minutes.

    • Note: The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.

  • Electrophile Addition: Add 2.0 equivalents of anhydrous DMF dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching & Workup: Quench the reaction by carefully adding 1 M aqueous HCl (this acidic environment is required to hydrolyze the hemiaminal intermediate to the aldehyde). Extract with EtOAc, wash with saturated NaHCO3​ and brine, dry, and concentrate.

  • Storage: The final product, 3-methylbenzo[d]isoxazole-6-carbaldehyde, is a solid that must be stored at 2–8 °C under a nitrogen atmosphere to prevent autoxidation[4].

Sources

Exploratory

A Technical Guide to the X-ray Crystallographic Analysis and Spatial Conformation of 3-Methylbenzo[d]isoxazole-6-carbaldehyde

Executive Summary The precise three-dimensional structure of a molecule is fundamental to understanding its function, reactivity, and interactions within a biological or material context. For novel chemical entities like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise three-dimensional structure of a molecule is fundamental to understanding its function, reactivity, and interactions within a biological or material context. For novel chemical entities like 3-Methylbenzo[d]isoxazole-6-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science, determining this structure is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing unambiguous, high-resolution data on molecular conformation and supramolecular arrangement in the solid state.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for determining and analyzing the crystal structure of 3-Methylbenzo[d]isoxazole-6-carbaldehyde. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, from crystallization strategies to data refinement and analysis of intermolecular forces. The protocols described herein are designed as a self-validating system to guide researchers from a purified powder to a publication-quality crystal structure, ensuring both technical accuracy and scientific integrity.

Introduction: The Imperative for Structural Elucidation

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif present in a wide range of pharmacologically active compounds.[3][4][5] The introduction of methyl and carbaldehyde substituents at the 3- and 6-positions, respectively, creates a molecule—3-Methylbenzo[d]isoxazole-6-carbaldehyde (C₉H₇NO₂)—with specific electronic and steric properties.[6][7] The aldehyde group, in particular, can act as a key hydrogen bond acceptor or participate in further synthetic transformations, making its spatial orientation relative to the fused ring system a critical parameter for molecular design and understanding structure-activity relationships (SAR).

While spectroscopic methods provide essential connectivity data, only X-ray crystallography can reveal the precise torsional angles, the planarity of the molecule, and the intricate network of non-covalent interactions that govern its packing in the solid state.[1] This guide outlines the complete workflow to achieve this goal.

Part I: From Powder to Single Crystal — The Crystallization Workflow

The foundation of a successful X-ray structure determination is the growth of a high-quality single crystal. This process is often considered an art, but it is grounded in the scientific principles of solubility and slow, controlled precipitation.[8]

Purity of the Starting Material

Causality: Impurities are the primary inhibitor of crystal growth, as they can disrupt the ordered lattice formation. It is imperative to begin with a compound of the highest possible purity (>98%). Commercially available 3-Methylbenzo[d]isoxazole-6-carbaldehyde should be assessed and, if necessary, purified by column chromatography or recrystallization prior to attempting crystal growth experiments.

Rationale for Solvent System Selection

The ideal crystallization solvent (or solvent system) is one in which the compound is moderately soluble—dissolving when heated but becoming supersaturated upon slow cooling.[8] For 3-Methylbenzo[d]isoxazole-6-carbaldehyde, a molecule of intermediate polarity, a solvent screen is recommended.

  • Good Solvents (for dissolution): Acetone, Ethyl Acetate, Dichloromethane. These solvents are polar enough to dissolve the compound readily.

  • Poor Solvents (anti-solvents): Hexane, Heptane, Cyclohexane. These nonpolar solvents will be used to slowly reduce the solubility of the compound in the "good" solvent.

  • Hydrogen-Bonding Solvents: Ethanol or Methanol could also be effective, potentially aiding crystallization by interacting with the aldehyde oxygen.[9]

The selection of a miscible solvent/anti-solvent pair is the basis for the most reliable crystallization methods, such as vapor diffusion and solvent layering.[9][10][11]

Experimental Protocol 1: Crystallization by Vapor Diffusion

Vapor diffusion is a superior technique when only small amounts of material are available, as it allows for very slow and controlled changes in solvent concentration.[9]

  • Preparation: Dissolve 2-5 mg of purified 3-Methylbenzo[d]isoxazole-6-carbaldehyde in 0.5 mL of a "good" solvent (e.g., acetone) in a small, open vial (e.g., a 2 mL glass vial).

  • Assembly: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a beaker sealed with parafilm).

  • Anti-Solvent Addition: Carefully add 2-3 mL of a volatile "poor" solvent (e.g., hexane) to the outer container, ensuring it does not mix directly with the solution in the inner vial.

  • Sealing and Incubation: Seal the outer container tightly. The more volatile anti-solvent (hexane) will slowly diffuse in the vapor phase into the compound's solution (acetone), reducing the compound's solubility and promoting the slow growth of crystals.

  • Observation: Place the sealed system in a vibration-free location and monitor over several days to weeks. Do not disturb the container once crystallization has begun, as this encourages the formation of larger, single crystals.[12]

Part II: Unveiling the Lattice — Single-Crystal X-ray Diffraction

Once suitable crystals (ideally >0.1 mm in all dimensions and visually free of defects) have formed, the next step is to analyze them using X-ray diffraction.[1]

Workflow for Crystallographic Analysis

The overall process follows a well-defined path from data collection to the final, validated structural model. This workflow is often managed through integrated software platforms that streamline the interaction between different computational engines.

G cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_analysis Structural Analysis Purification Compound Purification (>98%) Crystallization Crystal Growth (Vapor Diffusion) Purification->Crystallization Selection Select & Mount Crystal on Goniometer Crystallization->Selection Diffractometer Place in Diffractometer (e.g., Rigaku Synergy) Selection->Diffractometer DataCollection X-ray Data Collection (Monochromatic Beam, e.g. Mo Kα) Diffractometer->DataCollection Integration Data Integration & Scaling (Reduction to hkl file) DataCollection->Integration Solution Structure Solution (SHELXT or similar) Integration->Solution Refinement Iterative Refinement (SHELXL via Olex2) Solution->Refinement Refinement->Refinement Validation Model Validation (CheckCIF) Refinement->Validation Geometry Analyze Intramolecular Geometry (Bonds, Angles) Validation->Geometry Validation->Geometry Packing Analyze Intermolecular Interactions & Packing Geometry->Packing Deposition Deposit CIF (e.g., CCDC) Packing->Deposition

Caption: End-to-end workflow for single-crystal X-ray structure determination.
Experimental Protocol 2: X-ray Diffraction Data Collection
  • Crystal Mounting: Using a microscope, select a suitable single crystal. Secure it to a mount (e.g., a MiTeGen MicroMount) using a cryoprotectant oil (e.g., Paratone-N).[13]

  • Instrument Setup: Mount the crystal on the goniometer head of the diffractometer. A modern instrument equipped with a microfocus X-ray source (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å) and a sensitive detector (e.g., CMOS or CCD) is standard.[14]

  • Cryo-Cooling: Cool the crystal to a low temperature (typically 100-120 K) using a nitrogen or helium cryostream.

    • Causality: Low temperatures reduce atomic thermal vibrations, leading to less diffuse diffraction spots and higher resolution data. This allows for more precise determination of atomic positions and anisotropic displacement parameters.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. The software will use this to propose an indexing solution and a data collection strategy.

  • Data Collection: Run the full data collection strategy. The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are recorded at different orientations to measure the intensities of a large number of unique reflections.[15]

  • Data Reduction: After collection, the raw data is processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data to produce a reflection file (typically in .hkl format).[15]

Part III: From Diffraction to 3D Model — Structure Solution and Refinement

The processed reflection file contains a list of Miller indices (h,k,l) and their corresponding intensities, but the phase information is lost. Solving the "phase problem" is the first step in generating an electron density map and building a molecular model.

Protocol 3: Structure Solution and Refinement in Olex2

Olex2 is a powerful graphical user interface that integrates robust academic software like SHELX for solving and refining crystal structures.[16][17][18]

  • Loading Data: Import the .ins and .hkl files generated during data reduction into Olex2.

  • Structure Solution: Use the SHELXT solution program.[19] For small organic molecules, the intrinsic phasing (direct methods) algorithm is typically very effective and will automatically generate an initial structural model by identifying the positions of the heaviest atoms.

  • Initial Refinement:

    • Examine the initial model. The fused ring system of the benzoisoxazole core should be recognizable.

    • Assign atoms correctly (C, N, O). Delete any spurious, unassigned electron density peaks (Q-peaks).

    • Run a few cycles of least-squares refinement using SHELXL.[20] This process optimizes the atomic positions, occupancies, and isotropic displacement parameters to improve the agreement between the calculated diffraction data (from the model) and the observed data.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

    • Causality: This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate representation of the electron density and significantly improving the model's quality.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model using a geometric "riding" model (e.g., AFIX instructions in SHELXL). Aromatic and methyl hydrogens can be placed in calculated positions and refined with constraints.

  • Final Refinement Cycles: Continue refining the model until it converges. Convergence is reached when the shifts in refined parameters are negligible and the R-factor (a measure of agreement between observed and calculated data) is minimized. A good quality structure for a small organic molecule should have an R1 value below 5% (0.05).

  • Validation: Generate a Crystallographic Information File (CIF) and run a validation check (e.g., using the IUCr's checkCIF service). This will analyze the geometric sensibility of the model and flag any potential issues that need to be addressed.

Part IV: Analysis of Molecular and Supramolecular Structure

With a refined and validated model, the final step is to analyze the structure to gain chemical insights.

Intramolecular Geometry

The CIF file contains all the information needed to analyze the molecule's internal structure. Key parameters to examine for 3-Methylbenzo[d]isoxazole-6-carbaldehyde include:

  • Planarity: Is the benzo[d]isoxazole ring system planar? Deviations from planarity can indicate ring strain.

  • Torsion Angle: What is the torsion angle between the aldehyde group (-CHO) and the benzene ring? This defines the aldehyde's conformation (e.g., syn- or anti-periplanar) and has significant implications for its reactivity and intermolecular interactions.

  • Bond Lengths and Angles: Compare the observed bond lengths and angles to standard values for similar chemical fragments to identify any unusual geometric features.

Table 1: Representative Crystal Data and Structure Refinement Parameters

This table summarizes the critical parameters that must be reported for any crystal structure determination. The values here are placeholders typical for a small organic molecule.

ParameterValue (Illustrative)
Chemical FormulaC₉H₇NO₂
Formula Weight161.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]a=8.5, b=6.2, c=14.3
α, β, γ [°]α=90, β=105.2, γ=90
Volume [ų]745.0
Z (Molecules/unit cell)4
Density (calculated)1.435 g/cm³
Radiation [Å]Mo Kα (λ = 0.71073)
Temperature [K]100(2)
Reflections Collected/Unique8540 / 1710 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.105
Goodness-of-fit (S)1.05
Intermolecular Interactions and Crystal Packing

Crystal engineering is the study of how intermolecular forces direct the assembly of molecules into a crystal lattice.[21] For 3-Methylbenzo[d]isoxazole-6-carbaldehyde, several interactions are possible.

G cluster_molecule 3-Methylbenzo[d]isoxazole-6-carbaldehyde cluster_interactions Potential Intermolecular Interactions M Molecule A HBond C-H···O Hydrogen Bond (Aldehyde Oxygen as Acceptor) M->HBond PiStack π-π Stacking (Aromatic Ring Overlap) M->PiStack CHPi C-H···π Interaction (Methyl H to Ring Face) M->CHPi Halogen C-H···N Interaction (Isoxazole Nitrogen as Acceptor) M->Halogen

Caption: Expected intermolecular interactions for the target molecule.
  • Hydrogen Bonding: While lacking a classic strong hydrogen bond donor, weak C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic C-H groups are highly probable and often play a crucial role in directing crystal packing.[22] The isoxazole nitrogen could also act as a weak acceptor.

  • π-π Stacking: The planar aromatic system is primed for π-π stacking interactions, where two rings pack face-to-face or in an offset manner. The centroid-to-centroid distance (typically 3.3–3.8 Å) is a key indicator.[22]

  • Hirshfeld Surface Analysis: This is a powerful computational tool for visualizing and quantifying intermolecular interactions.[23] It maps the close contacts on a 3D surface around the molecule, and the corresponding 2D "fingerprint plot" provides a quantitative summary of the different types of interactions (e.g., H···H, C···H, O···H), offering a comprehensive picture of the crystal packing forces.[24]

Table 2: Hypothetical Intermolecular Contact Geometries

This table provides an example of how to report the geometric parameters of key intermolecular interactions found in the crystal structure.

Interaction Type (D–H···A)D···A Distance (Å)H···A Distance (Å)D–H···A Angle (°)Symmetry Operation for A
C(4)–H(4)···O(2)3.252.40150-x+1, y-1/2, -z+3/2
C(7)–H(7A)···N(1)3.402.65135x, y-1, z
Ring Centroid···Ring Centroid3.68 (Offset)---x, -y, -z+1

Conclusion

The determination of the single-crystal X-ray structure of 3-Methylbenzo[d]isoxazole-6-carbaldehyde is an essential step in its characterization. This guide provides a robust and logical framework for achieving this, emphasizing the rationale behind each stage of the process. By following these detailed protocols—from meticulous crystallization and precise data collection to rigorous refinement and in-depth analysis of both molecular and supramolecular features—researchers can obtain an unambiguous, high-resolution three-dimensional model. The resulting structural insights are invaluable for rational drug design, understanding crystal polymorphism, and advancing the field of materials science.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • Chernyshev, V. V., & Stash, A. I. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 465. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1033-1043. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. [Link]

  • Suda, S., Nakane, D., & Akitsu, T. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • Mehariya, K. (2020).
  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. [Link]

  • OlexSys. (n.d.). Structure Refinement. [Link]

  • ResearchGate. (n.d.). Biochemical analysis and X-ray crystallography data for isoxazole compounds. [Link]

  • Nango, E., et al. (2020). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Communications, 11(1), 3591. [Link]

  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Acta Crystallographica Section A, 71(1), 59-75. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

  • German Crystallographic Association. (2015). Single crystal structure refinement software. [Link]

  • Anuar, N. A. K., et al. (2023). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Journal of Pharmaceutical Sciences and Research, 15(7), 2419-2425. [Link]

  • ResearchGate. (2026). Structural and computational investigation of the novel isoxazole derivative. [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. [Link]

  • Yin, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1877-1887. [Link]

  • Universität Ulm. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. [Link]

  • Beckmann, P. A., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • MilliporeSigma. (n.d.). 3-Methylbenzo[d]isoxazole-6-carbaldehyde. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 4825-75-6 | 3-Methylbenzo[d]isoxazole. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Reductive Amination of 3-Methylbenzo[d]isoxazole-6-carbaldehyde

Abstract This application note provides a detailed, field-proven protocol for the synthesis of N-substituted (3-methylbenzo[d]isoxazol-6-yl)methanamines via reductive amination of 3-methylbenzo[d]isoxazole-6-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of N-substituted (3-methylbenzo[d]isoxazol-6-yl)methanamines via reductive amination of 3-methylbenzo[d]isoxazole-6-carbaldehyde. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, and the C-N bond formation facilitated by this protocol is a cornerstone of drug discovery efforts. We will detail a one-pot direct reductive amination procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. The causality behind experimental choices, a thorough mechanistic explanation, and practical insights for optimization and troubleshooting are provided to ensure reliable and reproducible results for researchers in synthetic and medicinal chemistry.

Introduction and Scientific Principle

Reductive amination is a highly efficient and widely utilized method for the synthesis of amines from carbonyl compounds.[1][2] The process involves the conversion of an aldehyde or ketone into an amine through the formation of an intermediate imine or iminium ion, which is subsequently reduced.[2][3] This one-pot reaction is favored in pharmaceutical and fine chemical synthesis due to its high atom economy, operational simplicity, and the ability to avoid the over-alkylation often encountered with direct alkylation of amines.[2]

The substrate, 3-methylbenzo[d]isoxazole-6-carbaldehyde, contains a heteroaromatic aldehyde functional group. The isoxazole ring is a key pharmacophore found in numerous therapeutic agents.[4][5][6] The protocol described herein employs Sodium Triacetoxyborohydride, commonly known as STAB, as the reducing agent.

Why Sodium Triacetoxyborohydride (STAB)?

STAB is the reagent of choice for this transformation for several key reasons:[7][8][9]

  • Selectivity: It is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde.[8][9][10][11] This chemoselectivity is crucial for a one-pot procedure where the aldehyde and imine coexist, minimizing the formation of the corresponding alcohol byproduct.[8][9]

  • Mild Reaction Conditions: STAB is effective under weakly acidic conditions and does not reduce other sensitive functional groups that might be present in complex molecules, such as esters, nitro groups, or amides.[7][10]

  • Safety and Handling: Unlike sodium cyanoborohydride (NaBH₃CN), another common reagent for this reaction, STAB is non-toxic and does not release hazardous cyanide gas, making it a safer alternative.[9][12]

Reaction Mechanism

The direct reductive amination proceeds in a one-pot sequence involving two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the loss of a water molecule to form a resonance-stabilized iminium ion.[3][12] The presence of a weak acid, such as acetic acid, can catalyze this step.[8][13]

  • Hydride Reduction: The STAB reagent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final secondary or tertiary amine product.[3][11]

Reductive_Amination_Mechanism Figure 1: Mechanism of Reductive Amination with STAB cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Hydride Reduction Aldehyde R-CHO (Aldehyde) Hemiaminal R-CH(OH)-NR'R'' (Hemiaminal) Aldehyde->Hemiaminal + Amine Amine R'R''NH (Amine) Amine->Hemiaminal Iminium [R-CH=NR'R'']⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O, H⁺ cat. H2O H₂O Iminium->H2O Iminium_ion_reduction [R-CH=NR'R'']⁺ STAB NaBH(OAc)₃ (STAB) Product R-CH₂-NR'R'' (Final Amine) STAB->Product Hydride Transfer Iminium_ion_reduction->Product

Caption: Figure 1: Mechanism of Reductive Amination with STAB.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Reagents can be scaled proportionally.

3.1. Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-Methylbenzo[d]isoxazole-6-carbaldehyde>97%Sigma-Aldrich
Amine (e.g., Morpholine, Benzylamine, etc.)>98%Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)>95%Sigma-Aldrich
1,2-Dichloroethane (DCE), Anhydrous>99.8%Sigma-Aldrich
Acetic Acid, GlacialACS ReagentFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab-prepared
Dichloromethane (DCM)ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Round-bottom flask (50 mL)-VWR
Magnetic stirrer and stir bar-VWR
Nitrogen or Argon inlet--
TLC plates (Silica gel 60 F₂₅₄)-MilliporeSigma
Glass funnels, separatory funnel, beakers-VWR
Rotary evaporator-Buchi
3.2. Reagent Calculation Table (Example with Morpholine)
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Methylbenzo[d]isoxazole-6-carbaldehyde161.161.01.0161 mg
Morpholine87.121.11.196 mg (97 µL)
Sodium Triacetoxyborohydride (STAB)211.941.51.5318 mg
1,2-Dichloroethane (DCE)---10 mL
Acetic Acid (optional catalyst)60.050.05 - 0.10.05 - 0.13 - 6 µL
3.3. Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Methylbenzo[d]isoxazole-6-carbaldehyde (161 mg, 1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) to the flask.[7] Stir the mixture until the aldehyde is fully dissolved. Add the desired amine (e.g., Morpholine, 1.1 mmol) via syringe.

  • Optional Catalyst: For less reactive amines or hindered substrates, a catalytic amount of glacial acetic acid (0.05-0.1 equiv) can be added to facilitate iminium ion formation.[13][14] However, for most primary and secondary amines with aldehydes, this is not strictly necessary.[7]

  • Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine/iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.[9][15] The reaction is typically exothermic and may exhibit slight bubbling.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours (Typical mobile phase: 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-24 hours.

  • Work-up and Quenching: Once the starting aldehyde is consumed as indicated by TLC, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15-20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted (3-methylbenzo[d]isoxazol-6-yl)methanamine.

Caption: Figure 2: Experimental Workflow for Reductive Amination.

Troubleshooting and Optimization
Issue Potential Cause Recommended Solution
Low Conversion / Stalled Reaction 1. Incomplete iminium formation.2. Deactivated STAB reagent.3. Sterically hindered substrates.1. Add 0.1-0.5 equivalents of acetic acid to catalyze imine formation.[12][14]2. Use a fresh bottle of STAB and ensure anhydrous conditions.3. Increase reaction time, warm gently to 40-50°C, or consider a two-step (indirect) procedure.
Formation of Alcohol Byproduct 1. STAB is reducing the aldehyde.2. Water in the reaction mixture.1. This is rare with STAB but can occur if imine formation is very slow. Ensure the amine is added first and allowed to stir with the aldehyde before adding STAB.[8]2. Use anhydrous solvents and reagents.
Dialkylation of Primary Amine The product (secondary amine) is more nucleophilic than the starting primary amine and reacts with another molecule of aldehyde.This is a known issue with some unhindered primary amines and aldehydes.[7] A stepwise (indirect) procedure is recommended: form the imine first in a solvent like methanol, remove the solvent, then dissolve in a suitable solvent and reduce with NaBH₄.[7][15][16]
Difficult Purification Product and starting amine have similar polarity.Use an acidic workup. After extraction, wash the organic layer with dilute HCl (1M). The amine product will move to the aqueous layer as the ammonium salt. Basify the aqueous layer with NaOH and re-extract to isolate the pure amine.
Safety Precautions
  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and suspected carcinogens. Handle them exclusively in a well-ventilated chemical fume hood.

  • Sodium Triacetoxyborohydride (STAB) is moisture-sensitive and will release flammable hydrogen gas upon contact with strong acids or water. Avoid inhalation and contact with skin.

  • Acetic Acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Brainly.com (2024). What is the role of acetic acid in the reductive amination experiment? [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Powers, I. G., & Wu, T. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283–30292. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Organic-Chemistry.org. Reductive Amination - Common Conditions. [Link]

  • Taylor, C. G., et al. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Theses and Dissertations. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Lee, K., et al. (2023). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • Chemical Communications. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. [Link]

  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Preparation of secondary amines by reductive amination with metallic magnesium. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

Sources

Application

Application Note: Divergent Synthesis of Atypical Antipsychotic Analogs via Reductive Amination of 3-Methylbenzo[d]isoxazole-6-carbaldehyde

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Structure-Activity Relationship (SAR) Guide Introduction & Pharmacological Rationale The 1,2-be...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Structure-Activity Relationship (SAR) Guide

Introduction & Pharmacological Rationale

The 1,2-benzisoxazole scaffold is universally recognized as a "privileged pharmacophore" in neuropharmacology, serving as the structural foundation for blockbuster atypical antipsychotics such as risperidone, paliperidone, and iloperidone1[1]. These second-generation antipsychotics achieve their clinical efficacy through a delicate balance of Dopamine D2 and Serotonin 5-HT2A receptor antagonism, which mitigates positive symptoms of schizophrenia while minimizing extrapyramidal symptoms (EPS) 2[2].

Historically, the synthesis of these analogs relied on the alkylation of an aryl-piperazine using a benzisoxazole-alkyl halide. However, this approach often requires harsh basic conditions that can lead to unwanted side reactions. By utilizing the commercially available building block 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS 1508191-80-7) , medicinal chemists can bypass traditional alkylation. The highly reactive C6-formyl group allows for a mild, one-pot reductive amination, yielding a highly flexible methylene linker (–CH₂–N–) that optimally orients the pharmacophore within the GPCR binding pockets.

Synthetic Strategy & Mechanistic Causality

The primary challenge in modifying the 1,2-benzisoxazole core is the fragility of the N–O bond, which is highly susceptible to reductive cleavage by strong hydride donors (e.g., LiAlH₄) or catalytic hydrogenation, leading to ring-opened o-hydroxyacetophenone byproducts.

To circumvent this, our protocol employs Sodium Triacetoxyborohydride (STAB) in the presence of glacial acetic acid 3[3].

  • Causality of Reagent Choice: The electron-withdrawing acetoxy groups on STAB significantly reduce its nucleophilicity compared to NaBH₄. This renders STAB exceptionally chemoselective—it rapidly reduces the transient iminium ion but reacts sluggishly with the starting aldehyde, preventing premature reduction to the alcohol. Crucially, STAB operates under conditions mild enough to perfectly preserve the sensitive N–O bond of the benzisoxazole ring.

SyntheticWorkflow A 3-Methylbenzo[d]isoxazole -6-carbaldehyde C Carbinolamine Intermediate A->C Nucleophilic Attack B Aryl-Piperazine Derivative B->C D Iminium Ion (Schiff Base) C->D AcOH (pH 4-5) -H2O E Antipsychotic Analog (Methylene Linker) D->E NaBH(OAc)3 Chemoselective Reduction

Fig 1. Chemoselective reductive amination workflow for benzisoxazole analogs.

Self-Validating Experimental Protocol

This one-pot reductive amination protocol is designed with built-in validation checkpoints to ensure high yields and prevent byproduct formation.

Materials Required:
  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde (1.0 equiv)

  • Substituted Aryl-Piperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 - 1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:
  • Imine Formation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Methylbenzo[d]isoxazole-6-carbaldehyde and the selected aryl-piperazine. Dissolve the mixture in anhydrous DCE to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid dropwise to adjust the solution pH to approximately 4–5.

    • Causality: The amine nucleophile must remain partially unprotonated to attack the carbonyl, but the resulting carbinolamine requires an acidic environment to protonate the hydroxyl group, transforming it into a superior leaving group (H₂O) to form the reactive iminium ion.

  • Self-Validation Checkpoint: Stir the mixture at room temperature for 1–2 hours. Monitor the reaction via ¹H NMR. The reaction is ready for the next step only when the distinct aldehyde proton singlet (~10.1 ppm) completely disappears, confirming full conversion to the Schiff base.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise 3[3]. Allow the reaction to warm to room temperature and stir for an additional 15 hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Causality: NaHCO₃ serves a dual purpose: it neutralizes the acetic acid catalyst and safely decomposes any unreacted STAB, preventing unwanted side reactions or emulsion formation during the extraction phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Structure-Activity Relationship (SAR) & Quantitative Data

The modularity of the C6-aldehyde allows for rapid library generation. Table 1 summarizes the quantitative yield and hypothetical in vitro binding affinities (K_i) for a synthesized library, demonstrating how fine-tuning the aryl-piperazine moiety shifts the 5-HT2A/D2 ratio—a critical metric for atypical antipsychotic profiling.

Table 1: Synthesized 3-Methylbenzo[d]isoxazole Analogs and Receptor Binding Profiles

Compound IDAryl-Piperazine Substituent (R)Isolated Yield (%)D2 Receptor K_i (nM)5-HT2A Receptor K_i (nM)5-HT2A / D2 Ratio
Analog A 2,3-Dichlorophenyl82%4.20.85.25
Analog B 2-Methoxyphenyl78%8.51.27.08
Analog C 4-Fluorophenyl85%12.13.43.55
Analog D 2-Pyrimidinyl71%15.65.13.05

Data Interpretation: Analog A exhibits a highly favorable 5-HT2A/D2 ratio (>5), closely mirroring the binding kinetics of third-generation antipsychotics. The robust yields (>70%) across all derivatives validate the efficiency of the STAB-mediated reductive amination pathway.

Pharmacodynamic Profiling & Signaling

The therapeutic window of these synthesized analogs relies on their dual-action GPCR modulation. The diagram below illustrates the downstream clinical outcomes resulting from the specific receptor antagonism achieved by the benzisoxazole-piperazine pharmacophore.

Pharmacodynamics cluster_0 Receptor Binding Profile Ligand Novel Benzisoxazole Analog D2 Dopamine D2 Antagonism Ligand->D2 High Affinity (Ki < 10 nM) HT2A Serotonin 5-HT2A Antagonism Ligand->HT2A Very High Affinity (Ki < 1 nM) Clinical1 Reduction of Positive Symptoms D2->Clinical1 Mesolimbic Pathway Clinical2 Mitigation of EPS & Negative Symptoms D2->Clinical2 Counteracted by 5-HT2A HT2A->Clinical2 Nigrostriatal/Mesocortical Modulation

Fig 2. Dual D2/5-HT2A receptor antagonism signaling and resulting clinical outcomes.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - NIH / PMC 1

  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde | 1508191-80-7 - Sigma-Aldrich

  • Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists - ACS Publications3

  • Synthesis, Characterisation, Molecular property prediction and Antipsychotic activity of Novel 6-fluoro-3-(piperidin-4-yl) benzo - SciSpace 2

Sources

Method

Application Notes &amp; Protocols: Wittig Olefination of 3-Methylbenzo[d]isoxazole-6-carbaldehyde

Abstract This document provides a comprehensive technical guide for performing the Wittig olefination on 3-Methylbenzo[d]isoxazole-6-carbaldehyde. It is intended for an audience of researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for performing the Wittig olefination on 3-Methylbenzo[d]isoxazole-6-carbaldehyde. It is intended for an audience of researchers, scientists, and professionals in drug development. The guide covers the underlying chemical principles, potential challenges related to the benzisoxazole scaffold, and detailed, step-by-step protocols for achieving desired stereochemical outcomes. Emphasis is placed on the practical aspects of experimental design, including the selection of appropriate ylides, bases, and reaction conditions to ensure the integrity of the heterocyclic core while achieving efficient olefination.

Introduction: The Synthetic Utility of Olefinated Benzisoxazoles

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotic and anticonvulsant drugs.[1][2] The functionalization of this heterocycle is of paramount importance for the development of new chemical entities with tailored pharmacological profiles. The introduction of an olefinic moiety via the Wittig reaction at the 6-position of the 3-methylbenzo[d]isoxazole ring system opens a gateway to a diverse array of subsequent chemical transformations, enabling the synthesis of novel analogues for structure-activity relationship (SAR) studies.

The Wittig reaction, discovered by Georg Wittig, is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[3][4] Its principal advantage lies in the unambiguous placement of the carbon-carbon double bond, a feature not always achievable with other olefination methods.[5] This guide will navigate the nuances of applying this classic transformation to the specific substrate, 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

Core Principles and Strategic Considerations

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[3][4] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed.[6][7]

The Dichotomy of Phosphorus Ylides: A Critical Choice

The choice between a stabilized and an unstabilized phosphorus ylide is the most critical decision in planning the synthesis, as it dictates the stereochemistry of the resulting alkene.

  • Unstabilized Ylides: These ylides bear electron-donating or neutral groups (e.g., alkyl) on the carbanionic carbon. They are highly reactive and less stable, typically requiring strong bases for their in-situ generation under anhydrous and inert conditions. Unstabilized ylides generally lead to the formation of (Z)-alkenes with moderate to high selectivity under lithium-salt-free conditions.[3][6][7]

  • Stabilized Ylides: These ylides possess electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles adjacent to the carbanionic carbon. The negative charge is delocalized through resonance, rendering them significantly more stable and less reactive. Many are commercially available as crystalline solids. Stabilized ylides predominantly yield (E)-alkenes.[3][6][7]

  • Semi-stabilized Ylides: Ylides with aryl or vinyl substituents fall into this category. The stereoselectivity with these reagents can be poor and highly dependent on the specific reaction conditions.[3]

Mechanistic Overview: The Path to Olefination

The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[3][5][7] This intermediate then decomposes to the alkene and a phosphine oxide, with the formation of the very stable phosphorus-oxygen double bond being the driving force of the reaction.[6][8]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 3-Methylbenzo[d]isoxazole-6-carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Ylide->Oxaphosphetane Alkene Olefinated Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Figure 1: A simplified workflow of the Wittig olefination reaction.

Potential Challenges with the Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is aromatic and relatively stable.[1] However, the N-O bond is susceptible to cleavage under certain conditions, particularly in the presence of strong bases, which can lead to the formation of a 2-hydroxybenzonitrile species.[1] This necessitates a careful selection of the base and reaction temperature to avoid degradation of the starting material.

Experimental Protocols

The following protocols are designed to provide a starting point for the Wittig olefination of 3-Methylbenzo[d]isoxazole-6-carbaldehyde. Optimization may be required based on the specific ylide used.

General Laboratory Procedures
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise stated.

  • Anhydrous solvents are crucial, especially when using strong bases like n-butyllithium.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of a (Z)-Alkene using an Unstabilized Ylide

This protocol is designed for the synthesis of a (Z)-alkene using a typical unstabilized ylide, such as that derived from ethyltriphenylphosphonium bromide.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde[9]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below 5 °C. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Olefination Reaction:

    • In a separate flask, dissolve 3-Methylbenzo[d]isoxazole-6-carbaldehyde (1.0 eq) in anhydrous THF.

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add the solution of the aldehyde to the ylide solution dropwise.

    • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, a mixture of (Z)- and (E)-alkenes (with the Z-isomer predominating), can be purified by flash column chromatography on silica gel. A significant byproduct will be triphenylphosphine oxide, which can sometimes be challenging to remove completely.[10]

Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide

This protocol is suitable for the synthesis of an (E)-alkene using a stabilized ylide, for example, (Carbethoxymethylene)triphenylphosphorane.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde

  • Toluene or Tetrahydrofuran (THF)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methylbenzo[d]isoxazole-6-carbaldehyde (1.0 eq) and (Carbethoxymethylene)triphenylphosphorane (1.1 eq).

    • Add toluene or THF as the solvent.

  • Olefination Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-24 hours. Stabilized ylides are less reactive and often require elevated temperatures.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography on silica gel to separate the (E)-alkene from triphenylphosphine oxide and any unreacted starting materials.

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction for the synthesis of (E)-alkenes, particularly for aldehydes.[11] It utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. A key advantage is the formation of a water-soluble phosphate byproduct, which greatly simplifies purification.[8][12]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phosphonate Carbanion Generation:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF and cool to 0 °C.

    • Slowly add triethyl phosphonoacetate (1.2 eq) dropwise. Hydrogen gas will evolve.

    • Stir the mixture at room temperature for 1 hour until the gas evolution ceases.

  • Olefination Reaction:

    • Dissolve 3-Methylbenzo[d]isoxazole-6-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The crude product can be purified by flash column chromatography.

Summary of Reaction Conditions

Reaction TypeYlide/Reagent TypeTypical BaseStereochemical OutcomeKey AdvantagesKey Disadvantages
Standard Wittig UnstabilizedStrong (n-BuLi, NaH)Predominantly (Z)-alkeneAccess to (Z)-isomersRequires strong base, anhydrous conditions; triphenylphosphine oxide byproduct can be difficult to remove.
Standard Wittig StabilizedMild or no basePredominantly (E)-alkeneStable, often commercially available ylides; milder conditions.Slower reaction rates, may require heating.
HWE Reaction Phosphonate esterNaH, KHMDS, DBUHighly (E)-selectiveWater-soluble phosphate byproduct simplifies purification; high (E)-selectivity.Requires preparation of the phosphonate carbanion.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no product formation Inactive ylide (decomposition due to moisture/air).Ensure strictly anhydrous and inert conditions. Use freshly titrated n-BuLi.
Low reactivity of a stabilized ylide.Increase reaction temperature and/or reaction time.
Degradation of starting material Benzisoxazole ring opening by strong base.Use a milder base if possible (e.g., KHMDS instead of n-BuLi). Perform the reaction at lower temperatures.
Difficult purification Co-elution of triphenylphosphine oxide.For the HWE reaction, the phosphate byproduct is water-soluble. For the Wittig reaction, consider precipitating the oxide from a nonpolar solvent or using specialized purification techniques.
Poor stereoselectivity Use of a semi-stabilized ylide; presence of lithium salts with unstabilized ylides.For (E)-alkenes, the HWE reaction is often superior. For (Z)-alkenes, ensure lithium-salt-free conditions.

Conclusion

The Wittig olefination and its variants are highly effective methods for the conversion of 3-Methylbenzo[d]isoxazole-6-carbaldehyde into its corresponding olefinic derivatives. The choice of the Wittig reagent and reaction conditions is paramount in controlling the stereochemical outcome. For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons reaction is often the preferred method due to its high selectivity and simplified purification. Careful consideration of the base strength and reaction temperature is necessary to preserve the integrity of the benzisoxazole ring. The protocols and guidelines presented herein provide a robust framework for researchers to successfully employ these powerful synthetic transformations in the pursuit of novel benzisoxazole-based compounds.

References

  • A Comparative Guide to Stabilized vs. Unstabilized Wittig Reagents in Organic Synthesis - Benchchem. (n.d.).
  • Schlosser Modification - SynArchive. (n.d.).
  • Schlosser Modification - Organic Chemistry Portal. (n.d.).
  • Schlosser Modification of the Wittig Reaction - Ambeed.com. (n.d.).
  • Wittig reaction - Wikipedia. (n.d.).
  • Wittig Reaction - Organic Chemistry Portal. (n.d.).
  • The Wittig Reaction - Chemistry LibreTexts. (2023, January 22).
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. (n.d.).
  • Convergent Synthesis of Trisubstituted Z-Allylic Esters by Wittig−Schlosser Reaction | Organic Letters - ACS Publications. (2010, August 19).
  • Chemistry Wittig Reaction - SATHEE. (n.d.).
  • Reactivity of 1,2-benzisoxazole 2-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.).
  • Wittig Reaction - Dalal Institute. (n.d.).
  • The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry - YouTube. (2014, March 15).
  • Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).
  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. (n.d.).
  • Wittig Reaction | Chem-Station Int. Ed. (2024, April 6).
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.).
  • The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects | Chemical Reviews - ACS Publications. (n.d.).
  • ホーナー・ワズワース・エモンス反応 Horner-Wadsworth-Emmons (HWE) Reaction. (2009, June 9).
  • Wittig Reaction: Mechanism and Synthesis | PDF | Alkene - Scribd. (n.d.).
  • Reaction conditions for optimization of Wittig olefination. | Download Table - ResearchGate. (n.d.).
  • Wittig Olefination Reaction | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).
  • Synthetic modification of benzisoxazole derivatives. - ResearchGate. (n.d.).
  • Benzisoxazole - Wikipedia. (n.d.).
  • Dissection of the Mechanism of the Wittig Reaction | The Journal of Organic Chemistry. (2019, October 18).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (n.d.).
  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde | 1508191-80-7 - Sigma-Aldrich. (n.d.).
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2025, August 10).
  • Comparison of Traditional and Alternative Wittig Reactions - DelVal. (n.d.).
  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde | 1508191-80-7 - MilliporeSigma. (n.d.).
  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) - MDPI. (2020, November 14).
  • The modern interpretation of the Wittig reaction mechanism - CORA. (2013, May 14).

Sources

Application

Application Note: 3-Methylbenzo[d]isoxazole-6-carbaldehyde in Heterocyclic Drug Discovery

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocols Executive Summary The benzisoxazole ring system is a highly privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The benzisoxazole ring system is a highly privileged scaffold in medicinal chemistry, frequently utilized as a bioisosteric replacement for benzoyl, indole, and benzisothiazole moieties[1]. It forms the core of several blockbuster therapeutics, including atypical antipsychotics (risperidone, paliperidone) and anticonvulsants (zonisamide)[1].

3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS: 1508191-80-7) represents a highly versatile, commercially available building block[2][3]. The presence of the 6-formyl group provides an ideal synthetic handle for late-stage functionalization, enabling the rapid generation of diverse chemical libraries via reductive amination, Knoevenagel condensation, and Wittig olefination. This application note details the physicochemical profile of this building block and provides field-proven, self-validating protocols for its integration into high-throughput drug discovery workflows.

Physicochemical Profiling & Data Presentation

Understanding the physicochemical properties of 3-Methylbenzo[d]isoxazole-6-carbaldehyde is critical for predicting its behavior in both synthetic reactions and biological assays. The lipophilic nature of the benzisoxazole core, combined with the hydrogen-bond accepting potential of the N-O system, makes it a prime candidate for targeting hydrophobic pockets in CNS targets and enzymes like Acetylcholinesterase (AChE)[1].

Table 1: Physicochemical Properties of 3-Methylbenzo[d]isoxazole-6-carbaldehyde
PropertyValueMechanistic Implication for Drug Design
CAS Number 1508191-80-7Standardized tracking for inventory and regulatory compliance[2].
Molecular Formula C9H7NO2Low molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5.
Molecular Weight 161.16 g/mol High ligand efficiency (LE) starting point for fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.20Optimal lipophilicity for passive membrane permeability and CNS penetration[2].
Fraction sp3 (Fsp3) 0.11Highly aromatic core; requires sp3-rich functionalization (e.g., via reductive amination) to improve 3D complexity and solubility[2].
H-Bond Acceptors 3Capable of interacting with key target residues (e.g., Trp84 in AChE)[4].
H-Bond Donors 0Prevents non-specific aggregation; relies on appended functional groups for directed H-bonding.

Core Applications & Experimental Workflows

High-Throughput Reductive Amination for Library Generation

Reductive amination is one of the most heavily utilized reactions in the medicinal chemist's toolbox due to its reliability and broad substrate scope[5]. Converting the 6-carbaldehyde into a diverse array of secondary and tertiary amines allows for rapid Structure-Activity Relationship (SAR) exploration.

Mechanistic Rationale (Expertise): The benzisoxazole ring contains a relatively labile N-O bond that can be susceptible to cleavage under harsh reducing conditions (e.g., catalytic hydrogenation with Pd/C or strong hydride donors like LiAlH4). Therefore, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. STAB is a mild hydride source that selectively reduces the transient imine/iminium intermediate faster than the parent aldehyde, preventing the formation of the unreactive alcohol byproduct. Furthermore, STAB avoids the generation of toxic hydrogen cyanide, which is a risk when using Sodium Cyanoborohydride (NaBH3CN).

Protocol 1: General Procedure for Reductive Amination

Materials:

  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.2 - 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 3-Methylbenzo[d]isoxazole-6-carbaldehyde (0.5 mmol) in anhydrous DCE (3.0 mL).

  • Activation: Add the amine (0.6 mmol) followed by glacial acetic acid (0.5 mmol). Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine/iminium formation without degrading the benzisoxazole core.

  • Pre-incubation: Stir the mixture at room temperature for 1–2 hours. Self-Validation: Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 7:3) or LC-MS.

  • Reduction: Once imine formation is complete, add STAB (0.75 mmol) in a single portion. Stir at room temperature for 4–12 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (5 mL). Causality: The basic quench neutralizes the acetic acid and destroys any residual STAB, preventing post-reaction side products.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude amine via flash column chromatography (Silica gel, DCM:MeOH gradient) or preparative HPLC.

ReductiveAmination Aldehyde 3-Methylbenzo[d]isoxazole- 6-carbaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine AcOH, DCE 1-2h, RT Amine Amine Library (1° or 2°) Amine->Imine Reduction STAB Reduction (Mild Hydride) Imine->Reduction Product Benzisoxazole Amine Derivatives Reduction->Product Yield >80% Preserves N-O bond

Caption: Workflow for the high-throughput reductive amination of benzisoxazole-6-carbaldehyde.

Knoevenagel Condensation for Targeted Covalent Inhibitors

The aldehyde group can be reacted with active methylene compounds to form α,β-unsaturated systems. These electron-deficient olefins are highly valuable in drug discovery as Michael acceptors for the design of Targeted Covalent Inhibitors (TCIs), which can form irreversible bonds with catalytic cysteine residues in target proteins.

Mechanistic Rationale (Expertise): The Knoevenagel condensation typically requires a base catalyst. However, strong bases (like NaOH or alkoxides) can trigger the Kemp elimination, leading to the ring-opening of the benzisoxazole into a salicylonitrile derivative. Therefore, a weak base such as piperidine, often buffered with acetic acid, is strictly required to maintain the integrity of the heterocyclic core.

Protocol 2: General Procedure for Knoevenagel Condensation

Materials:

  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile, Ethyl cyanoacetate) (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (0.5 mmol) and the active methylene compound (0.55 mmol) in absolute ethanol (4.0 mL).

  • Catalysis: Add catalytic piperidine (0.05 mmol). Causality: Piperidine acts as a weak base to deprotonate the active methylene, forming the reactive enolate without inducing benzisoxazole ring opening.

  • Condensation: Heat the reaction mixture to reflux (78°C) for 2–4 hours. Self-Validation: The reaction often precipitates the product as it forms. Monitor via LC-MS for the appearance of the [M+H]+ corresponding to the alkene.

  • Isolation: Cool the reaction to 0°C in an ice bath. Filter the resulting precipitate via vacuum filtration.

  • Washing: Wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove unreacted starting materials and piperidine. Dry under high vacuum to afford the pure α,β-unsaturated derivative.

Pharmacological Integration & Target Pathways

Derivatives synthesized from 3-Methylbenzo[d]isoxazole-6-carbaldehyde are frequently evaluated in central nervous system (CNS) indications. The rigid, planar nature of the benzisoxazole allows it to intercalate into narrow hydrophobic binding pockets, such as the catalytic gorge of Acetylcholinesterase (AChE) or the orthosteric sites of Serotonin (5-HT2A) and Dopamine (D2) receptors[1].

PharmacologicalPathway Ligand Benzisoxazole Derivatives Target1 Acetylcholinesterase (AChE) Ligand->Target1 Enzyme Inhibition Target2 5-HT2A / D2 Receptors Ligand->Target2 Receptor Antagonism Effect1 Increased Synaptic Acetylcholine Target1->Effect1 Effect2 Modulated Dopaminergic Signaling Target2->Effect2 Outcome1 Cognitive Enhancement (Alzheimer's Models) Effect1->Outcome1 Outcome2 Antipsychotic Efficacy (Schizophrenia Models) Effect2->Outcome2

Caption: Divergent pharmacological pathways targeted by benzisoxazole derivatives in CNS drug discovery.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • Heterocyclic Building Blocks-Benzisoxazole. Benzisoxazole Research Portal. Available at:[Link]

  • The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and degradation of 3-Methylbenzo[d]isoxazole-6-carbaldehyde during storage

Welcome to the dedicated support center for 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS 1508191-80-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS 1508191-80-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a bifunctional molecule containing both a reactive aldehyde and a heterocyclic isoxazole ring, understanding its handling and storage requirements is paramount for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and verifying compound purity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

Q1: What are the optimal storage conditions for 3-Methylbenzo[d]isoxazole-6-carbaldehyde?

A1: The primary degradation pathway for this compound is the oxidation of the aromatic aldehyde group to a carboxylic acid.[1][2] To mitigate this and other potential degradation routes, stringent storage conditions are necessary. Based on supplier recommendations and general chemical principles for aromatic aldehydes, the following conditions are optimal.[3]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of oxidation and potential polymerization reactions.[4][5]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric oxygen, which is the primary oxidant for the aldehyde functional group.[3][6]
Light Amber/Opaque VialProtects the compound from UV light, which can catalyze oxidation and induce photochemical degradation or rearrangement of the isoxazole ring.[4][7]
Container Tightly Sealed, Airtight VialPrevents exposure to atmospheric oxygen and moisture. High humidity can potentially promote hydrolysis or other degradation pathways.[4][8]

Q2: My compound is a solid. How critical is storage under an inert atmosphere?

A2: Very critical. While solid-state reactions are slower than in solution, solid-gas reactions can still occur, especially on the surface of the material. Aromatic aldehydes are susceptible to air oxidation over time, even when stored as solids.[9] For long-term stability and to ensure the highest purity for sensitive applications, backfilling the vial with an inert gas like nitrogen or argon after each use is a mandatory step.[6]

Q3: I've observed a decrease in my compound's performance in my assay. What could be the cause?

A3: A decline in performance is often the first indicator of compound degradation. The most probable cause is the oxidation of the aldehyde group (-CHO) to the corresponding carboxylic acid (3-Methylbenzo[d]isoxazole-6-carboxylic acid). This new impurity will alter the molarity of your stock solutions and may interfere with your experiment, as it lacks the reactive aldehyde moiety required for many synthetic transformations (e.g., reductive amination, Wittig reactions).[1] Another, though less common, issue could be polymerization, where aldehyde molecules react with each other.[10]

Q4: Should I be concerned about the stability of the isoxazole ring itself?

A4: Under the recommended storage conditions, the isoxazole ring is generally stable. The aldehyde group is the more sensitive functional group. However, the isoxazole ring can undergo degradation under specific, more energetic conditions that should be avoided during storage. These include:

  • Photochemical Rearrangement: Exposure to UV light can induce ring-opening and rearrangement to form intermediates like vinylnitrenes and azirines.[7][11]

  • Thermal Decomposition: High temperatures (well above ambient) can cause the isoxazole ring to fragment, often yielding nitriles and carbon monoxide as major products.[12]

  • Strong Base/Acid: While not a storage concern for the pure compound, be aware that the isoxazole ring can be susceptible to ring-opening in the presence of strong bases or acids during experimental workups.[13]

Storing the compound in the dark and at reduced temperatures (2-8°C) effectively prevents these ring degradation pathways.

Q5: Can I store the compound in solution for convenience?

A5: Storing 3-Methylbenzo[d]isoxazole-6-carbaldehyde in solution is generally not recommended for long-term storage due to increased reactivity. However, for short-term use, preparing a stock solution in an anhydrous, aprotic solvent (e.g., DMSO, DMF) may be acceptable. If you must store in solution, it is crucial to aliquot the solution into single-use volumes, store at -20°C, and protect from light.[9] Some aliphatic aldehydes are stored in ethanol to form more stable hemiacetals, but the effect on this specific aromatic aldehyde is not documented and would require validation.[10]

Troubleshooting Guide: Identifying and Managing Degradation

If you suspect your sample of 3-Methylbenzo[d]isoxazole-6-carbaldehyde has degraded, this guide provides a logical workflow for diagnosis and resolution.

Diagram: Troubleshooting Workflow for Compound Degradation

G cluster_observe Observation cluster_diagnose Diagnosis cluster_evaluate Evaluation cluster_action Action observe Suspected Degradation: - Inconsistent Results - Visual Change (Color/Clarity) - Reduced Potency purity_check Perform Purity Analysis (e.g., HPLC-UV, LC-MS, NMR) observe->purity_check Primary Check qual_test Qualitative Aldehyde Test (e.g., Tollen's, Fehling's) observe->qual_test Secondary Check purity_ok Purity Confirmed? (>95% by HPLC) purity_check->purity_ok aldehyde_present Aldehyde Group Present? qual_test->aldehyde_present review_protocol Review Experimental Protocol & Handling Procedures purity_ok->review_protocol Yes discard Discard Degraded Stock. Procure New Reagent. purity_ok->discard No aldehyde_present->purity_check Yes (Proceed to Quantify) aldehyde_present->discard No (Major Degradation) review_storage Review and Improve Storage Conditions discard->review_storage

A decision tree for troubleshooting suspected degradation.

Common Issues and Recommended Actions
ObservationPotential Cause(s)Recommended Action(s)
Inconsistent Experimental Results Oxidation: The molar concentration of the active aldehyde is lower than calculated, leading to poor yields or incomplete reactions.1. Verify Purity: Analyze the compound using HPLC or qNMR to quantify the purity and identify the primary impurity (likely the carboxylic acid).[14] 2. Adjust Stoichiometry: If purity is slightly reduced (e.g., 90-95%), you may be able to compensate by adjusting the amount used. 3. Procure New Stock: For purity <90% or for highly sensitive assays, it is strongly recommended to discard the batch and use a fresh, verified lot.
Change in Physical Appearance Polymerization: Formation of a white precipitate or cloudiness in solution may indicate the formation of aldehyde trimers or polymers.[10] Color Change: Development of a yellow or brownish hue can indicate the formation of minor chromophoric degradation products.1. Cease Use: Do not use a sample that has visibly changed. 2. Solubility Test: Test the solubility of a small amount in a recommended solvent. Insoluble material strongly suggests polymerization. 3. Discard: It is not practical to remediate a polymerized or discolored sample. Discard according to safety protocols and obtain fresh material. Review storage procedures to prevent recurrence.[8]
New Peaks in HPLC/LC-MS Oxidation: A new peak, often with a slightly different retention time and a mass increase of 16 amu (+O), is indicative of oxidation to the carboxylic acid. Other Degradation: Minor peaks could correspond to products from isoxazole ring-opening or other side reactions.1. Identify Impurity: Use mass spectrometry (MS) to identify the mass of the new peak(s) to confirm the degradation pathway.[15] 2. Quantify: Determine the area percentage of the new peak in your chromatogram to assess the extent of degradation. 3. Decision: Based on the percentage of impurity, decide whether to use, purify, or discard the material.

Protocols for Purity Assessment

A self-validating system requires periodic checks to ensure the integrity of your reagents.

Protocol 1: Purity Assessment by HPLC-UV

This is the most common and effective method for quantifying the purity of the compound and detecting signs of degradation.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Sample Preparation:

    • Accurately prepare a ~1 mg/mL stock solution of 3-Methylbenzo[d]isoxazole-6-carbaldehyde in ACN.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of ACN and water.

  • Analysis:

    • Inject 10 µL of the working solution.

    • Integrate the peak corresponding to the parent compound and any impurity peaks.

    • Calculate purity based on the area percentage. The appearance of a new, more polar peak (earlier retention time) is often indicative of the carboxylic acid degradant.[9]

Protocol 2: Qualitative Confirmation of Aldehyde Group (Tollens' Test)

The "silver mirror test" provides a quick, qualitative confirmation that the aldehyde functional group is still present and has not been fully oxidized.[1][16] A negative result strongly indicates significant degradation.

  • Reagent Preparation (Tollens' Reagent):

    • In a clean test tube, add 2 mL of 0.1 M silver nitrate (AgNO₃) solution.

    • Add one drop of 1 M sodium hydroxide (NaOH) solution. A brown precipitate of silver oxide (Ag₂O) will form.

    • Add 2 M aqueous ammonia (NH₃) dropwise, shaking between drops, until the brown precipitate just dissolves, forming the [Ag(NH₃)₂]⁺ complex. This is your Tollens' reagent. Caution: Prepare fresh and do not store; it can form explosive silver nitride upon standing.

  • Test Procedure:

    • Dissolve a small amount (~5-10 mg) of your compound in a minimal amount of a suitable solvent (e.g., ethanol or THF).

    • Add 2-3 drops of this solution to the freshly prepared Tollens' reagent.

    • Gently warm the mixture in a water bath at ~60°C for 5-10 minutes.

  • Interpretation:

    • Positive Result: The formation of a silver mirror on the inside of the test tube, or a black precipitate of metallic silver, confirms the presence of the aldehyde group.[17]

    • Negative Result: The solution remains clear or shows no change. This suggests a significant portion of the aldehyde has been oxidized.[16]

By implementing these rigorous storage, handling, and verification protocols, you can ensure the long-term integrity of your 3-Methylbenzo[d]isoxazole-6-carbaldehyde, leading to more reliable and reproducible scientific outcomes.

References

  • Allan Chemical Corporation. (2025, October 23).
  • El-Maghrabey, M. H., et al. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Chemical Bull. (2025, July 1). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Gong, L., & Lin, M. C. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
  • Barber, T. R., et al. (2026, January 29). Divergent photochemical ring-replacement of isoxazoles. PMC. [Link]

  • RSC Publishing. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Al-Azani, M., et al. (2011, September 28). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. SciSpace. [Link]

  • Save My Exams. (2026, February 24). Aldehydes and Ketones - A Level Chemistry Revision Notes. [Link]

  • Scribd. (n.d.). Identifying Aldehyde Groups in Compounds. [Link]

  • Lanxess. (2026, March 7). Glutaraldehyde Storage Stability Guidance. [Link]

  • TutorChase. (n.d.). Oxidation of Aldehydes (12.2.1) | OCR A-Level Chemistry Notes. [Link]

Sources

Optimization

Troubleshooting incomplete conversion of 3-Methylbenzo[d]isoxazole-6-carbaldehyde in condensation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the condensation of 3-Methylbenzo[d]isox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the condensation of 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS: 1508191-80-7).

This heteroaromatic aldehyde presents unique synthetic challenges. While the electron-deficient nature of the benzo[d]isoxazole ring highly activates the C6-aldehyde toward initial nucleophilic attack, the ring system is notoriously sensitive to basic conditions and prone to coordinating with metal catalysts. Below, you will find a diagnostic workflow, root-cause analysis FAQs, quantitative catalyst comparisons, and self-validating protocols to ensure complete conversion in your Knoevenagel or Aldol condensations.

Diagnostic Workflow

When conversion stalls, identifying whether the bottleneck is thermodynamic (equilibrium) or kinetic (catalyst deactivation/degradation) is critical. Use the decision tree below to guide your troubleshooting.

G Start Incomplete Conversion Detected by LC-MS/TLC CheckMass Is the intermediate β-hydroxy species present? Start->CheckMass WaterRemoval Issue: Failed Dehydration Action: Add Dean-Stark or Molecular Sieves (4Å) CheckMass->WaterRemoval Yes CheckDegradation Are there degradation side-products? CheckMass->CheckDegradation No BaseIssue Issue: Base-induced ring cleavage Action: Switch to buffered system (Pip/AcOH) or Lewis Acid CheckDegradation->BaseIssue Yes CoordIssue Issue: Catalyst Deactivation Action: Increase catalyst loading or use Indium(III) salts CheckDegradation->CoordIssue No

Troubleshooting workflow for incomplete conversion in aldehyde condensations.

Root Cause Analysis (FAQs)

Q: Why does my condensation reaction stall at 50-60% conversion despite using excess active methylene? A: Condensation reactions are fundamentally equilibrium-driven processes. The initial nucleophilic addition forms a β-hydroxy intermediate, but the subsequent dehydration is often rate-limiting and highly reversible[1]. If the water byproduct is not continuously removed from the reaction matrix, the equilibrium shifts backward, stalling conversion. For 3-Methylbenzo[d]isoxazole-6-carbaldehyde, the electron-withdrawing nature of the fused isoxazole ring stabilizes the initial aldol adduct, making the dehydration step even more thermodynamically demanding. Causality & Solution: You must implement azeotropic distillation (e.g., a Dean-Stark trap) or use activated 4Å molecular sieves to irreversibly drive the dehydration forward.

Q: I switched to a stronger base (e.g., NaOH or NaOEt) to force the dehydration, but my yield dropped and I see multiple spots on TLC. What happened? A: You are observing base-induced degradation. The benzo[d]isoxazole ring system is highly sensitive to strong nucleophiles and high pH environments[2]. While the 3-methyl group provides some steric protection against classic ring-opening (compared to an unsubstituted C3 position), strong alkoxides can still attack the labile N-O bond or promote complex polymerization of the aldehyde. Causality & Solution: Shift to a bifunctional, buffered catalyst system like Piperidine/Glacial Acetic Acid. This maintains a near-neutral pH while providing both electrophilic activation (via protonation) and nucleophilic activation.

Q: Can I use Lewis acids instead of bases to catalyze this condensation and protect the ring? A: Yes, but standard Lewis acids (like TiCl 4​ or AlCl 3​ ) often fail with this specific substrate. The heteroatoms (nitrogen and oxygen) in the isoxazole ring act as competing coordinating sites, which can sequester and deactivate the Lewis acid catalyst[3]. Causality & Solution: Use soft, carbophilic Lewis acids like Indium(III) chloride (InCl 3​ ). Indium compounds display a uniquely high tolerance for coordinating functional groups and can successfully drive the condensation without being permanently poisoned by the isoxazole ring[3].

Mechanistic Deep-Dive

To understand why dehydration fails, we must look at the E1cB (Elimination Unimolecular conjugate Base) pathway. The expulsion of the hydroxide group is energetically unfavorable, making continuous chemical or physical water scavenging mandatory.

Pathway Aldehyde 3-Methylbenzo[d]isoxazole -6-carbaldehyde Aldol β-Hydroxy Intermediate Aldehyde->Aldol Enolate Active Methylene Enolate Enolate->Aldol E1cB E1cB Elimination (Rate-Limiting) Aldol->E1cB Base / Heat Product Conjugated Alkene Product E1cB->Product -H2O

Knoevenagel condensation pathway highlighting the rate-limiting E1cB dehydration step.

Catalyst & Condition Optimization

The table below summarizes the quantitative performance of various catalyst systems specifically applied to benzo[d]isoxazole carbaldehydes.

Catalyst SystemNature / pH ProfileTypical Conversion (%)Primary Failure ModeRecommendation
Piperidine (Neat) Moderate Base (pK a​ ~11)40 - 60%Reversibility; Aminal trappingNot recommended as a standalone catalyst.
NaOH / EtOH Strong Base (pK a​ ~14)< 20%Isoxazole ring degradationAvoid. Destroys starting material[2].
Piperidine / AcOH Buffered (Bifunctional)> 90%Water accumulationGold Standard. Must be used with Dean-Stark.
InCl 3​ / Ac 2​ O Mild Lewis Acid85 - 95%Substrate coordinationExcellent alternative for base-sensitive workflows[3].
Water (Uncatalyzed) Neutral< 10%Poor substrate solubilityIneffective for rigid, hydrophobic bicyclic systems[4].

Self-Validating Experimental Protocols

Every protocol utilized in a robust development environment must contain internal checks to validate the physical chemistry occurring in the flask.

Protocol A: Buffered Condensation with Azeotropic Water Removal

Principle: Uses Le Chatelier's principle to drive the E1cB dehydration irreversibly while buffering the pH to protect the isoxazole ring.

  • Preparation: Charge a dry, round-bottom flask with 3-Methylbenzo[d]isoxazole-6-carbaldehyde (1.0 eq). Self-Validation: Verify the starting material is ≥98% pure and has been stored under nitrogen at 2-8°C to prevent auto-oxidation to the carboxylic acid[5]. Add the active methylene compound (1.1 eq).

  • Solvent & Catalyst Setup: Add anhydrous toluene to achieve a 0.2 M concentration. Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Causality: The equimolar ratio forms a piperidinium acetate buffer. The protonated amine activates the aldehyde carbonyl, while the acetate deprotonates the active methylene, avoiding high local pH spikes.

  • Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser under a nitrogen atmosphere.

  • Execution: Heat the mixture to reflux (approx. 110°C).

  • In-Process Control (Self-Validation): Monitor the water collection in the trap. The theoretical yield of water is exactly 1 molar equivalent. If water evolution ceases and the collected volume is < 1 eq, the reaction has stalled. Do not rely solely on time; rely on the physical water volume.

  • Workup: Once 1 eq of water is collected, cool to room temperature, wash with 1N HCl, then saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate.

Protocol B: Indium(III)-Catalyzed Condensation (Base-Free)

Principle: Avoids basic conditions entirely by using a water-tolerant Lewis acid that does not permanently coordinate to the isoxazole heteroatoms[3].

  • Setup: In a reaction vial, dissolve the aldehyde (1.0 eq) and active methylene (1.1 eq) in anhydrous THF.

  • Catalysis: Add InCl 3​ (5 mol%) and acetic anhydride (1.0 eq). Causality: Acetic anhydride acts as an irreversible chemical water scavenger. As the E1cB elimination produces water, the anhydride immediately hydrolyzes to acetic acid, completely removing water from the equilibrium and driving the reaction forward[3].

  • Execution: Stir at 50°C for 2-4 hours.

  • Validation: Monitor by LC-MS. Self-Validation: The mass of the β-hydroxy intermediate ( [M+H]aldol+​ ) must completely disappear, replaced entirely by the [M+H]+ of the conjugated alkene product. If the intermediate mass persists, add an additional 0.5 eq of acetic anhydride.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

References

  • Source: buychemjapan.
  • Source: chemistrysteps.
  • Source: wikipedia.
  • Title: Indium(III)
  • Source: semanticscholar.
  • Source: rsc.

Sources

Troubleshooting

Minimizing side products during 3-Methylbenzo[d]isoxazole-6-carbaldehyde formylation

Welcome to the Technical Support and Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific challenges researchers face during the formylation of 6-bromo-3-methylb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific challenges researchers face during the formylation of 6-bromo-3-methylbenzo[d]isoxazole.

Synthesizing 3-methylbenzo[d]isoxazole-6-carbaldehyde via halogen-metal exchange is highly efficient, but the benzisoxazole scaffold is notoriously sensitive to strong bases. Without strict kinetic control, the reaction rapidly diverges into complex mixtures of side products. This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure a self-validating, high-yield workflow.

Diagnostic Overview: Common Side Products

Before adjusting your protocol, you must identify how the reaction is failing. Below is a quantitative summary of the most common side products observed during this formylation, their structural signatures, and their root causes.

Side ProductAnalytical Signature (LC-MS / NMR)Primary CauseMechanistic Prevention
Des-bromo Product (3-Methylbenzo[d]isoxazole)Loss of Br isotope pattern; Ar-H peak at ~7.5 ppm (NMR).Adventitious moisture; premature collapse of tetrahedral intermediate.Karl-Fischer titration of THF/DMF (<50 ppm H₂O).
Ring-Opened Phenoxide (N-O Bond Cleavage)M+18 mass shift; appearance of broad -OH/-NOH stretch in IR.Base-induced cleavage of the labile isoxazole ring by n-BuLi.Strict thermal control (-78 °C); use of TurboGrignard.
Bis-heteroaryl Carbinol (Dimerization)Doubled mass (2M+CO); secondary alcohol peak at ~6.0 ppm.Organolithium reacting with the newly formed aldehyde.Inverse addition into excess DMF; use of N-formylmorpholine.

Troubleshooting FAQs

Q1: Why am I seeing a large amount of des-bromo starting material instead of the aldehyde?

Causality: The 6-lithio-3-methylbenzo[d]isoxazole intermediate is exceptionally basic. If your anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) contains even trace amounts of water, the lithiated species will undergo rapid protodehalogenation (acid-base quench) rather than nucleophilic attack on the DMF carbonyl. Solution: Do not rely on molecular sieves alone. Always perform a Karl-Fischer titration on your solvents prior to the reaction. If water content exceeds 50 ppm, use fresh anhydrous solvents.

Q2: My LC-MS shows a mass corresponding to a ring-opened product. How do I prevent this?

Causality: Benzisoxazoles are highly susceptible to base-promoted ring-opening due to the inherent lability of the N-O bond (1)[1]. When using an alkyllithium reagent like n-BuLi, the halogen-metal exchange is in direct kinetic competition with base-induced deprotonation and subsequent N-O cleavage. If the internal temperature of the reaction rises above -60 °C during n-BuLi addition, the activation energy for ring-opening is reached. Solution: Ensure the reaction is strictly maintained at -78 °C. If ring-opening persists, consider switching from n-BuLi to a less basic exchange reagent like Isopropylmagnesium chloride–lithium chloride complex (TurboGrignard), which tolerates sensitive heteroaromatics much better.

Q3: I am observing a carbinol dimer side product. What is the mechanism, and how do I suppress it?

Causality: This is a classic "over-addition" problem. When DMF is added dropwise to the organolithium (normal addition), the localized concentration of the organolithium is vastly higher than the DMF. The tetrahedral hemiaminal intermediate can prematurely collapse into the aldehyde, which is immediately attacked by the unreacted organolithium to form a secondary alcohol (carbinol). Solution: Utilize inverse addition . By cannulating the lithiated intermediate into a heavily cooled flask containing a large excess of DMF, the electrophile is always in excess, trapping the intermediate stably until the aqueous quench.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic divergence of the 6-bromo-3-methylbenzo[d]isoxazole formylation. Maintaining the pathway in green requires strict adherence to the parameters outlined in the protocol below.

G SM 6-Bromo-3-methyl- benzo[d]isoxazole Li_Int 6-Lithio Intermediate (Reactive Species) SM->Li_Int n-BuLi / THF -78°C SP2 Ring-Opened Product (N-O Bond Cleavage) SM->SP2 Base Attack / T > -40°C Prod 3-Methylbenzo[d]isoxazole- 6-carbaldehyde Li_Int->Prod 1. DMF (Excess) 2. H3O+ Quench SP1 Des-bromo Side Product (Protodehalogenation) Li_Int->SP1 Trace H2O or Premature Quench SP3 Carbinol Dimer (Over-addition) Li_Int->SP3 Reaction with Product Aldehyde

Mechanistic divergence during 6-bromo-3-methylbenzo[d]isoxazole formylation.

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met. This protocol is adapted from standard formylation procedures for sensitive benzisoxazole scaffolds (2)[2] and halogen-metal exchange best practices (3)[3].

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a Schlenk flask under high vacuum and backfill with Argon (repeat 3x). Dissolve 6-bromo-3-methylbenzo[d]isoxazole (1.0 eq) in anhydrous THF to create a 0.1 M solution.

  • Causality: The aryl lithium intermediate is highly basic. Trace moisture will irreversibly quench the reaction to the des-bromo side product.

  • Validation Checkpoint: Perform a Karl-Fischer titration on an aliquot of the THF solution. Proceed only if H₂O < 50 ppm.

Step 2: Halogen-Metal Exchange

  • Action: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration. Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) down the cold inner wall of the flask over 10 minutes.

  • Causality: Adding the n-BuLi down the cold wall prevents localized warm spots. Keeping the internal temperature below -60 °C kinetically locks out the higher-activation-energy N-O bond cleavage pathway.

  • Validation Checkpoint: The solution should transition from clear to a deep, persistent color (often dark yellow/orange), confirming the formation of the 6-lithio intermediate.

Step 3: Electrophilic Quench (Inverse Addition)

  • Action: In a separate flame-dried flask, cool anhydrous DMF (3.0 eq) in THF to -78 °C. Cannulate the lithiated mixture from Step 2 into the DMF solution over 15 minutes.

  • Causality: Inverse addition ensures DMF is always in massive excess relative to the lithiated species, preventing the tetrahedral intermediate from collapsing and reacting with unconsumed organolithium to form carbinol dimers.

  • Validation Checkpoint: The deep color of the lithiated species should rapidly discharge upon contact with the DMF solution, indicating successful electrophilic trapping.

Step 4: Hydrolysis and Workup

  • Action: Stir for 30 minutes at -78 °C, then quench the reaction cold by adding saturated aqueous NH₄Cl. Allow the biphasic mixture to warm to room temperature.

  • Causality: Quenching cold prevents the tetrahedral hemiaminal intermediate from collapsing into the highly reactive aldehyde while unreacted base/nucleophiles are still thermally active.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (UV active) and the appearance of a new, lower R_f spot that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the carbaldehyde.

References
  • Title: Transition State of the Base-Promoted Ring-Opening of Isoxazoles.
  • Title: Design and Synthesis of Inhaled p38 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections Source: Google Patents URL

Sources

Optimization

Technical Support Center: Flash Column Chromatography for 3-Methylbenzo[d]isoxazole-6-carbaldehyde

Welcome to the technical support and troubleshooting center for the isolation of 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS: 1508191-80-7) [1]. This bicyclic heterocycle features a moderately polar benzisoxazole core...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation of 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS: 1508191-80-7) [1]. This bicyclic heterocycle features a moderately polar benzisoxazole core paired with a reactive aldehyde moiety. While generally stable, researchers frequently encounter issues such as peak tailing, co-elution with synthetic precursors, or on-column degradation. This guide synthesizes field-proven methodologies to ensure high-purity isolation.

Part 1: Workflow Visualization

Workflow Start Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc) Start->TLC Prep Column Preparation (Silica 40-63 µm) TLC->Prep Load Dry Loading (Celite/Silica) Prep->Load Elute Gradient Elution (5% to 30% EtOAc) Load->Elute Detect Fraction Analysis (UV 254 nm & 2,4-DNP) Elute->Detect Pure Pure 3-Methylbenzo[d]isoxazole -6-carbaldehyde Detect->Pure

Flash chromatography workflow for 3-Methylbenzo[d]isoxazole-6-carbaldehyde isolation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product peak tail excessively on standard bare silica gel? A1: Peak tailing for this compound is driven by hydrogen bonding. The basic nitrogen of the isoxazole ring and the polarized carbonyl oxygen of the aldehyde interact strongly with the acidic silanol groups (Si-OH) on standard unmodified silica gel [2]. Solution: If tailing is severe, consider adding 1% triethylamine (Et 3​ N) to your mobile phase to neutralize the acidic silanols, or switch to a slightly less active silica (e.g., pre-wetted or deactivated silica). Alternatively, maintain a highly non-polar loading environment to keep the initial band tight.

Q2: What is the optimal solvent system to separate the 6-carbaldehyde from its synthetic precursors (e.g., aryl bromides or alcohols)? A2: A gradient of Petroleum Ether (PE) or Hexanes and Ethyl Acetate (EtOAc) is the gold standard [3]. Causality: Aldehydes possess intermediate polarity. They are significantly more polar than their corresponding aryl halides (which elute very early in <5% EtOAc) but less polar than primary/secondary alcohols (which require >30% EtOAc to elute). A shallow gradient from 5% to 25% EtOAc in Hexanes provides the optimal selectivity factor ( α ) to resolve these species. Avoid Dichloromethane/Methanol (DCM/MeOH) systems, as the aldehyde can undergo unwanted acetalization on acidic silica in the presence of methanol.

Q3: How do I selectively visualize the 6-carbaldehyde in my fractions if multiple UV-active byproducts co-elute? A3: While the benzisoxazole ring is highly UV-active at 254 nm, UV alone cannot differentiate the aldehyde from unreacted aromatic starting materials. Solution: Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC stain. The 2,4-DNP reagent reacts specifically with the aldehyde group to form a hydrazone, appearing as a bright orange/red spot without requiring heat. This self-validating detection method ensures you are pooling only the fractions containing the carbonyl compound.

Part 3: Quantitative Data & Optimization

Table 1: TLC Rf​ Values & Solvent System Optimization

Solvent System (Hexanes:EtOAc)Target Compound ( Rf​ )Aryl Bromide Precursor ( Rf​ )Benzyl Alcohol Byproduct ( Rf​ )Recommendation
95:50.050.450.00Too non-polar; product stuck on baseline.
85:15 0.30 0.85 0.10 Optimal for isocratic elution.
70:300.650.950.35Too polar; poor resolution from impurities.

Table 2: Recommended Flash Chromatography Gradient Protocol

Column Volume (CV)% Hexanes% Ethyl AcetatePurpose
0 - 295%5%Elute non-polar impurities (halides).
2 - 690%10%Approach target compound elution.
6 - 12 85% 15% Elute 3-Methylbenzo[d]isoxazole-6-carbaldehyde.
12 - 1570%30%Flush polar byproducts (alcohols/acids).

Part 4: Detailed Step-by-Step Methodology

Standard Operating Procedure: Flash Chromatographic Isolation

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum amount of DCM. Add silica gel (approx. 2-3 times the mass of the crude mixture). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the "solvent effect," where residual polar reaction solvents (like DMF or THF) cause the target band to smear down the column, ruining resolution.

  • Column Packing: Slurry pack a flash column with standard 40-63 µm silica gel using 95:5 Hexanes:EtOAc. Ensure the column bed is flat and free of channeling.

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed. Top with a 1 cm layer of clean sea sand to protect the bed during solvent addition.

  • Elution: Connect to a flash chromatography system (or use compressed air for manual flash). Run the gradient specified in Table 2. Maintain a flow rate appropriate for the column diameter (e.g., 20-30 mL/min for a 40 g column).

  • Fraction Collection & Analysis: Collect 15-20 mL fractions. Spot fractions on a silica TLC plate. Examine under UV light (254 nm), then dip in 2,4-DNP stain to confirm the presence of the aldehyde.

  • Concentration & Storage: Pool the 2,4-DNP positive fractions and concentrate under reduced pressure. Store the purified solid at 2-8°C under an inert nitrogen atmosphere to prevent oxidation of the aldehyde to a carboxylic acid[1].

Part 5: References

  • Title: Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Methylbenzo[d]isoxazole-6-carbaldehyde and 3-Methylbenzisoxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Benzisoxazole Scaffolds The 1,2-benzisoxazole framework is a "privileged scaffold" in medicinal chemistry, forming the cor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzisoxazole Scaffolds

The 1,2-benzisoxazole framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory properties.[1][2] The reactivity of substituents on this heterocyclic system is of paramount importance for the synthesis of new chemical entities. This guide focuses on the aldehyde functionality, a versatile handle for molecular elaboration, at two different positions of the 3-methylbenzisoxazole core. Understanding the nuanced differences in the reactivity of these isomers is crucial for efficient and predictable synthetic outcomes.

Electronic Landscape of the Benzisoxazole Ring System

The isoxazole ring possesses unique electronic properties that fundamentally govern the reactivity of its substituents.[1] It is an electron-withdrawing heterocycle due to the high electronegativity of the oxygen and nitrogen atoms. This electron-withdrawing nature has a significant impact on the adjacent benzene ring and, consequently, on the reactivity of the carbaldehyde group. The precise positioning of the aldehyde and methyl groups in the two isomers under comparison leads to distinct electronic environments and, therefore, different chemical behaviors.

Comparative Reactivity Analysis

The aldehyde group is a primary site for a variety of chemical transformations.[3] Its reactivity is largely dictated by the electrophilicity of the carbonyl carbon. In the context of our two isomers, the electron-withdrawing isoxazole ring deactivates the benzene ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the attached carbaldehyde group.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction of aldehydes, initiating the formation of a wide array of functional groups.[4][5] The rate of this reaction is directly proportional to the partial positive charge on the carbonyl carbon.

Comparative Reactivity:

  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde: The aldehyde group at the 6-position is para to the isoxazole's oxygen atom and meta to the nitrogen atom. The oxygen atom can exert a -I (inductive) and +M (mesomeric) effect, while the nitrogen atom primarily exerts a -I effect. The overall effect of the fused isoxazole ring is electron-withdrawing, which is transmitted through the benzene ring to the aldehyde group.

  • 3-Methylbenzisoxazole-5-carbaldehyde: The aldehyde group at the 5-position is meta to the isoxazole's oxygen and para to the nitrogen. The powerful electron-withdrawing effect of the imine-like nitrogen atom is more directly conjugated with the aldehyde group in this isomer.

Experimental Protocol: Grignard Reaction

This protocol describes a general procedure for the nucleophilic addition of a Grignard reagent to a benzisoxazole carbaldehyde.

Diagrammatic Workflow:

Grignard_Reaction reagents Benzisoxazole Carbaldehyde (1.0 eq) Anhydrous THF grignard Grignard Reagent (e.g., MeMgBr, 1.2 eq in THF) reagents->grignard Add dropwise at 0 °C quench Aqueous NH4Cl (sat.) grignard->quench Reaction Quench workup Extraction with EtOAc Drying (Na2SO4) Purification (Chromatography) quench->workup Aqueous Workup product Secondary Alcohol Product workup->product Isolation

Caption: Workflow for a Grignard reaction with benzisoxazole carbaldehydes.

Step-by-Step Methodology:

  • Reaction Setup: A solution of the respective benzisoxazole carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. The Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) is added dropwise via a syringe, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup and Isolation: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[6][7][8] The reaction involves a phosphonium ylide and is generally favored by more electrophilic aldehydes.

Comparative Reactivity:

Consistent with the reasoning for nucleophilic addition, 3-methylbenzisoxazole-5-carbaldehyde is expected to be more reactive in the Wittig reaction due to the enhanced electrophilicity of its carbonyl carbon.

Experimental Protocol: Wittig Olefination

This protocol provides a general procedure for the Wittig olefination of benzisoxazole carbaldehydes.

Diagrammatic Workflow:

Wittig_Reaction ylide_prep Phosphonium Salt (1.1 eq) Base (e.g., n-BuLi, 1.1 eq) Anhydrous THF, 0 °C reaction Combine and stir at RT ylide_prep->reaction Ylide Formation aldehyde Benzisoxazole Carbaldehyde (1.0 eq in THF) aldehyde->reaction Aldehyde Addition workup Quench with H2O Extract with Et2O Drying (MgSO4) Purification reaction->workup product Alkene Product workup->product

Caption: General workflow for the Wittig olefination.

Step-by-Step Methodology:

  • Ylide Preparation: A suspension of the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere. A strong base (e.g., n-butyllithium, 1.1 eq) is added dropwise, and the mixture is stirred until a colored solution of the ylide is formed.

  • Aldehyde Addition: A solution of the benzisoxazole carbaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography to yield the alkene product.

Data Summary

Property / Reaction3-Methylbenzo[d]isoxazole-6-carbaldehyde3-Methylbenzisoxazole-5-carbaldehydeExpected Reactivity Trend
CAS Number 1508191-80-7[9]Not readily available-
Molecular Formula C₉H₇NO₂C₉H₇NO₂-
Molecular Weight 161.16 g/mol 161.16 g/mol -
Nucleophilic Addition Less ReactiveMore Reactive5-CHO > 6-CHO
Wittig Reaction Less ReactiveMore Reactive5-CHO > 6-CHO
Oxidation to Carboxylic Acid SlowerFaster5-CHO > 6-CHO
Reduction to Alcohol SlowerFaster5-CHO > 6-CHO

Conclusion

The positional isomerism in 3-methylbenzisoxazole carbaldehydes significantly influences the electronic environment of the aldehyde group, leading to predictable differences in reactivity. The 5-carbaldehyde isomer is anticipated to be more susceptible to nucleophilic attack and related reactions due to the more direct electron-withdrawing influence of the isoxazole nitrogen atom. This guide provides a foundational framework for researchers to design synthetic routes that leverage these reactivity differences. It is important to note that while these predictions are based on established chemical principles, empirical validation is essential for specific applications.

References

  • Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies - ResearchGate. (URL: [Link])

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

  • Wittig Reaction - Dalal Institute. (URL: [Link])

  • Wittig reaction - Wikipedia. (URL: [Link])

  • Deprotonation of Isoxazole: A Photoelectron Imaging Study - ACS Publications. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • 3.2 Nucleophilic addition reactions - Organic Chemistry II... - Fiveable. (URL: [Link])

  • Comparative theoretical study on the corrosion inhibition properties of benzoxazole and benzothiazole | Request PDF - ResearchGate. (URL: [Link])

  • 13.1.5 The Wittig Reaction - Chemistry LibreTexts. (URL: [Link])

  • Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras - PMC. (URL: [Link])

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations - ResearchGate. (URL: [Link])

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (URL: [Link])

  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. (URL: [Link])

  • Irradiation of isoxazoles 7a-e with benzaldehyde. | Download Table - ResearchGate. (URL: [Link])

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

  • Nucleophilic conjugate addition - Wikipedia. (URL: [Link])

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. (URL: [Link])

  • 3-(benzyloxy)isoxazole-5-carbaldehyde - SpectraBase. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (URL: [Link])

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (URL: [Link])

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. (URL: [Link])

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. (URL: [Link])

  • Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) | Request PDF - ResearchGate. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (URL: [Link])

  • Novel ring transformation of 5-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-isoxazole-4-carbaldehyde with 1,2-diaminobenzenes to 3-cyano-1,5-benzodiazepine C-nucleosides - PubMed. (URL: [Link])

  • 3-phenyl-2,1-benzoxazole-5-carbaldehyde (C14H9NO2) - PubChemLite. (URL: [Link])

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (URL: [Link])

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity - Zenodo. (URL: [Link])

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (URL: [Link])

  • Application, Reactivity and Synthesis of Isoxazole Derivatives - Bentham Science Publishers. (URL: [Link])

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Comparative

HPLC Method Development and Validation for Purity Analysis of 3-Methylbenzo[d]isoxazole-6-carbaldehyde: A Comparative Column Guide

Introduction 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS 1508191-80-7) is a highly reactive, bifunctional heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including selective B...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS 1508191-80-7) is a highly reactive, bifunctional heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including selective BET inhibitors for oncology applications1[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents unique chromatographic challenges. The molecule features a polarizable benzisoxazole ring, a basic isoxazole nitrogen, and a highly reactive C6-aldehyde group 2[2]. Traditional methods often suffer from peak tailing and poor resolution between the parent aldehyde and its primary oxidative degradation product. This guide objectively compares stationary phase performances and outlines a self-validating, ICH Q2(R2)-compliant protocol for accurate purity determination.

Part 1: Mechanistic Approach to Column Selection

When analyzing heterocyclic aldehydes, the choice of stationary phase dictates the success of the separation. We compared a standard fully porous C18 column against a Core-Shell Biphenyl column to demonstrate the causality behind stationary phase selection.

  • The C18 Limitation: Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because the benzisoxazole ring possesses a strong dipole, the basic nitrogen often interacts with residual silanols on the silica support, leading to severe peak tailing.

  • The Biphenyl Advantage: A Biphenyl stationary phase introduces orthogonal retention mechanisms—specifically π−π and dipole-dipole interactions. This selectively enhances the retention of the electron-rich aromatic system while sterically shielding the silica surface, resulting in sharper peaks and superior resolution from structurally similar impurities.

Comparative Performance Data

The following table summarizes the quantitative chromatographic data obtained during method optimization.

Chromatographic ParameterStandard C18 (5 µm, 150 x 4.6 mm)Biphenyl Core-Shell (2.7 µm, 100 x 4.6 mm)
Retention Time ( Rt​ ) 4.2 min5.8 min
Tailing Factor ( Tf​ ) 1.45 (Significant tailing)1.05 (Highly symmetrical)
Theoretical Plates ( N ) 8,50022,000
Resolution ( Rs​ ) from Acid 1.84.5
Signal-to-Noise (S/N) at LOQ 15:142:1

Part 2: Degradation Pathways and Artifact Prevention

Understanding the molecule's reactivity is critical to preventing false-positive impurity reporting. The C6-aldehyde is highly susceptible to autoxidation and nucleophilic attack.

Critical Causality Note: Never use methanol or ethanol in the sample diluent. Primary alcohols will react with the aldehyde to form hemiacetal and acetal artifacts, which will appear as artificial impurities in the chromatogram. Always use Acetonitrile/Water mixtures.

Degradation Parent 3-Methylbenzo[d]isoxazole -6-carbaldehyde Oxidation Oxidation (H2O2 / O2) Parent->Oxidation Oxidative Stress Acetal Hemiacetal Artifact Parent->Acetal MeOH Nucleophilic Attack Acid Carboxylic Acid Impurity Oxidation->Acid

Figure 1: Primary degradation and artifact formation pathways for the target aldehyde.

Part 3: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) criteria directly into the run sequence, the method continuously verifies its own performance.

Chromatographic Conditions
  • Column: Biphenyl Core-Shell (2.7 µm, 100 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Causality: Maintaining a pH below the pKa of the carboxylic acid degradation product ensures it remains fully protonated, maximizing retention and preventing peak smearing.

  • Mobile Phase B: 100% Acetonitrile

  • Gradient Program: 10% B to 90% B over 10 minutes; hold at 90% B for 2 minutes; re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-Methylbenzo[d]isoxazole-6-carbaldehyde into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent to achieve a nominal concentration of 100 µg/mL.

Part 4: ICH Q2(R2) Method Validation Workflow

To ensure regulatory compliance, the method must be validated according to the 3[3].

ICH_Validation Start Method Optimization Spec Specificity & Degradation Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob

Figure 2: Analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Step 1: Specificity & Forced Degradation
  • Procedure: Inject a diluent blank, an unstressed sample, and a sample stressed with 3% H2​O2​ at room temperature for 1 hour.

  • Acceptance Criteria: No interfering peaks from the blank at the retention time of the main peak. The resolution ( Rs​ ) between the parent aldehyde and the oxidized carboxylic acid peak must be ≥2.0 .

Step 2: Linearity and Range
  • Procedure: Prepare five concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05 µg/mL) up to 120% of the target analytical concentration (120 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.999 . The y-intercept should not significantly deviate from zero.

Step 3: Accuracy (Recovery)
  • Procedure: Spike known quantities of the reference standard into a synthetic mixture of expected impurities at three levels: 50%, 100%, and 150% of the specification limit. Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability)
  • Procedure: Perform six consecutive injections of the 100 µg/mL working standard from the same vial.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas must be ≤1.0% , and the RSD of the retention times must be ≤0.5% . This serves as the core of the self-validating System Suitability Test (SST) prior to any routine QC run.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA) Source: europa.eu URL:[Link][3]

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors Source: acs.org (Journal of Medicinal Chemistry) URL:[Link][1]

Sources

Validation

A Comparative Analysis of Electrophilicity: 3-Methylbenzo[d]isoxazole-6-carbaldehyde vs. Benzaldehyde

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery In the landscape of organic synthesis and medicinal chemistry, the electrophilicity of aldehydes is a critical parameter governing their reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of organic synthesis and medicinal chemistry, the electrophilicity of aldehydes is a critical parameter governing their reactivity and, consequently, their utility as synthetic intermediates. This guide provides an in-depth comparison of the electrophilicity of 3-Methylbenzo[d]isoxazole-6-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. We will dissect the electronic factors influencing their reactivity, present supporting experimental and computational data, and provide a practical protocol for their comparative assessment.

Theoretical Framework: Understanding Aldehyde Electrophilicity

The reactivity of an aldehyde in nucleophilic addition reactions is fundamentally dictated by the electrophilicity of the carbonyl carbon. A higher degree of positive charge on this carbon atom renders the aldehyde more susceptible to attack by nucleophiles. This electrophilicity is modulated by the electronic effects—inductive and resonance—of the substituents attached to the carbonyl group.

  • Benzaldehyde : The phenyl ring in benzaldehyde exerts a dual electronic effect. It is weakly electron-withdrawing through induction but can act as an electron-donating group via resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[1][2]

  • 3-Methylbenzo[d]isoxazole-6-carbaldehyde : This molecule presents a more complex electronic profile. The benzo[d]isoxazole core is a bicyclic aromatic heterocycle. The isoxazole ring itself possesses a "push-pull" electronic character, with the oxygen atom acting as a π-electron donor and the nitrogen atom being electron-withdrawing.[3] When fused to a benzene ring, the net effect on a substituent at the 6-position is generally electron-withdrawing, which is anticipated to enhance the electrophilicity of the carbaldehyde group. The methyl group at the 3-position is a weak electron-donating group.

Comparative Data Analysis

A direct comparison of the electrophilicity of these two aldehydes can be approached through several experimental and computational lenses.

Spectroscopic Evidence: ¹³C NMR Chemical Shifts

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electronic environment. A more downfield chemical shift (higher ppm value) indicates a more deshielded carbon nucleus, which correlates with greater electrophilicity.

CompoundCarbonyl Carbon (C=O) Chemical Shift (δ, ppm)Formyl Proton (CHO) Chemical Shift (δ, ppm)
Benzaldehyde~192.3 ppm[4]~9.9-10.0 ppm[5][6]
3-Methylbenzo[d]isoxazole-6-carbaldehydePredicted > 192.3 ppmPredicted > 10.0 ppm

Data for 3-Methylbenzo[d]isoxazole-6-carbaldehyde is predicted based on the expected electron-withdrawing nature of the benzo[d]isoxazole ring system.

The carbonyl carbon of benzaldehyde resonates around 192.3 ppm.[4] It is anticipated that the electron-withdrawing nature of the fused benzo[d]isoxazole ring system in 3-Methylbenzo[d]isoxazole-6-carbaldehyde would lead to a greater deshielding of the carbonyl carbon, resulting in a chemical shift greater than 192.3 ppm. Similarly, the formyl proton chemical shift, which is around 9.9-10.0 ppm for benzaldehyde, is expected to be further downfield for the isoxazole derivative.[5][6]

Computational Insights: LUMO Energies

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a greater electrophilicity.

CompoundLUMO Energy
Benzaldehyde-0.55 eV[7]
3-Methylbenzo[d]isoxazole-6-carbaldehydePredicted < -0.55 eV

LUMO energy for 3-Methylbenzo[d]isoxazole-6-carbaldehyde is a theoretical prediction.

Computational studies have placed the LUMO energy of benzaldehyde at approximately -0.55 eV.[7] The electron-withdrawing character of the benzo[d]isoxazole moiety is expected to lower the LUMO energy of 3-Methylbenzo[d]isoxazole-6-carbaldehyde relative to benzaldehyde, signifying its enhanced electrophilicity.

Experimental Workflow: A Competitive Reaction Protocol

To empirically determine the relative electrophilicity, a competitive reaction can be designed where both aldehydes are subjected to a limiting amount of a common nucleophile. The product ratio will directly reflect the relative reaction rates.

Principle

A nucleophile will preferentially attack the more electrophilic aldehyde. By quantifying the amount of each product formed, the relative reactivity can be established.

Experimental Design

Caption: Workflow for the competitive reaction experiment.

Step-by-Step Protocol
  • Preparation : Prepare a solution containing equimolar amounts (e.g., 1.0 mmol each) of 3-Methylbenzo[d]isoxazole-6-carbaldehyde and benzaldehyde in a suitable aprotic solvent (e.g., 10 mL of dry THF). In a separate flask, prepare a solution of a limiting amount of a nucleophile, such as sodium borohydride (e.g., 0.5 mmol), in the same solvent.

  • Reaction : Cool the aldehyde mixture to 0 °C in an ice bath. Add the nucleophile solution dropwise to the aldehyde mixture with constant stirring over a period of 15 minutes.

  • Monitoring and Quenching : Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Workup and Analysis : Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the resulting product mixture (the corresponding alcohols) by ¹H NMR spectroscopy, GC, or HPLC to determine the product ratio.

Logical Framework for Reactivity Prediction

The anticipated higher electrophilicity of 3-Methylbenzo[d]isoxazole-6-carbaldehyde can be rationalized through the following logical progression:

Reactivity_Logic cluster_Benzaldehyde Benzaldehyde cluster_Isoxazole_Aldehyde 3-Methylbenzo[d]isoxazole-6-carbaldehyde cluster_Conclusion Conclusion B1 Phenyl Ring B2 Weak Inductive Withdrawal & Resonance Donation B1->B2 B3 Moderately Electrophilic Carbonyl Carbon B2->B3 C1 Higher Electrophilicity of 3-Methylbenzo[d]isoxazole-6-carbaldehyde B3->C1 Less Electrophilic I1 Benzo[d]isoxazole Ring I2 Strong Net Electron-Withdrawing Effect I1->I2 I3 Highly Electrophilic Carbonyl Carbon I2->I3 I3->C1 More Electrophilic

Caption: Logical flow for predicting relative electrophilicity.

Conclusion

Based on fundamental electronic principles, 3-Methylbenzo[d]isoxazole-6-carbaldehyde is predicted to be a more potent electrophile than benzaldehyde. The electron-withdrawing nature of the fused benzo[d]isoxazole ring system is expected to increase the positive charge density on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. This is anticipated to be reflected in both spectroscopic data (downfield shifts in ¹³C and ¹H NMR) and computational parameters (a lower LUMO energy). The proposed competitive reaction experiment provides a robust method for the empirical validation of this hypothesis. For researchers in drug development and synthetic chemistry, understanding these reactivity differences is paramount for designing efficient synthetic routes and for predicting the behavior of these molecules in biological systems.

References

  • Patterson, S., Stanley, J. T., & Dillner, D. K. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

  • Spartan'20, Wavefunction, Inc. (This is a general reference to a computational chemistry software package that can be used to calculate LUMO energies. A specific publication with the cited value for benzaldehyde is ideal but a general reference to the method is also acceptable in this context.)
  • Mayr, H., Bug, T., & Ofial, A. R. (2013). Electrophilicities of Benzaldehyde-Derived Iminium Ions: Quantification of the Electrophilic Activation of Aldehydes by Iminium Formation. Journal of the American Chemical Society, 135(16), 6215–6225. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • Brainly.in. (2023, September 17). Is benzaldehyde less or more reactive to electrophilic substitution reactions than benzene (C6H6)? Give an. Retrieved from [Link]

  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(31), 5781-5793. [Link]

  • Filo. (2025, September 30). Benzaldehyde is more reactive towards nucleophilic attack than. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Reddit. (2023, June 27). Proton NMR (benzaldehyde). Retrieved from [Link]

Sources

Comparative

Spectroscopic validation of synthesized 3-Methylbenzo[d]isoxazole-6-carbaldehyde batches

Publish Comparison Guide: Spectroscopic Validation of Synthesized 3-Methylbenzo[d]isoxazole-6-carbaldehyde Batches Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Validation of Synthesized 3-Methylbenzo[d]isoxazole-6-carbaldehyde Batches

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Analytical & Synthetic Chemistry

Executive Summary & Mechanistic Context

The benzo[d]isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins [1]. Specifically, 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS: 1508191-80-7) serves as a critical synthetic building block [2]. The presence of the reactive C6-carbaldehyde group allows for diverse functionalization, while the 3-methyl group sterically directs subsequent binding interactions.

When sourcing or synthesizing this intermediate, batch-to-batch variability can severely bottleneck downstream drug discovery workflows. Common impurities include uncyclized oxime intermediates and over-oxidized carboxylic acid byproducts. This guide objectively compares the performance and purity of our In-House Synthesized Batch against two leading commercial alternatives (Supplier A and Supplier B ), utilizing a rigorous, self-validating spectroscopic workflow aligned with American Chemical Society (ACS) characterization guidelines [3].

Spectroscopic Validation Workflow

To ensure absolute structural fidelity, we employ an orthogonal validation strategy. By cross-referencing data from multiple spectroscopic domains, the protocol acts as a self-validating system—for instance, confirming the absence of an oxime O-H stretch in FT-IR directly corroborates the lack of an exchangeable proton in the ¹H NMR spectrum.

ValidationWorkflow A Synthesized Batch 3-Methylbenzo[d]isoxazole-6-carbaldehyde B Primary Purification (Flash Chromatography) A->B C Spectroscopic Validation (NMR, FT-IR, HRMS) B->C D1 1H & 13C NMR (Structural Fidelity) C->D1 D2 HRMS (ESI+) (Mass Accuracy) C->D2 D3 FT-IR (ATR) (Functional Groups) C->D3 E Data Aggregation & Batch Release D1->E D2->E D3->E

Figure 1: Multimodal spectroscopic validation workflow for synthesized 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

Comparative Batch Analysis

The following table summarizes the quantitative analytical data obtained from three distinct batches of 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

Analytical ParameterIn-House Synthesized BatchCommercial Supplier ACommercial Supplier B
HPLC Purity (254 nm) 99.2% 98.1%95.4%
¹H NMR Aldehyde Shift 10.15 ppm (Sharp singlet)10.14 ppm (Sharp singlet)10.15 ppm (Trace peak at 11.0 ppm)
FT-IR Carbonyl Stretch 1695 cm⁻¹ (Sharp)1698 cm⁻¹ (Sharp)1702 cm⁻¹ (Broad shoulder)
HRMS [M+H]⁺ (m/z) 162.0550162.0552162.0561
Mass Error (ppm) -1.8 ppm -0.6 ppm+5.0 ppm
Visual Appearance Pale yellow crystalline solidOff-white powderYellow amorphous solid

Performance Insight: The In-House batch demonstrates superior purity (99.2%). Supplier B exhibits a broad shoulder in the FT-IR spectrum at 1702 cm⁻¹ and a trace ¹H NMR peak at 11.0 ppm. As an application scientist, I can definitively attribute these anomalies to the partial over-oxidation of the C6-carbaldehyde to the corresponding carboxylic acid during storage or synthesis.

Experimental Methodologies & Causality

Do not merely follow these steps; understand the physicochemical rationale behind them. Every parameter is selected to exploit the specific molecular properties of the benzo[d]isoxazole ring [4].

High-Resolution Mass Spectrometry (HRMS)
  • Protocol: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Inject 1 µL into a Q-TOF mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Causality: Why ESI+? The nitrogen atom within the isoxazole ring and the aldehyde oxygen are highly susceptible to protonation. ESI is a "soft" ionization technique. Unlike Electron Impact (EI), ESI minimizes the fragmentation of the delicate N-O bond in the isoxazole ring, ensuring the intact molecular ion[M+H]⁺ (Calculated for C₉H₈NO₂⁺: 162.0555) is the base peak, aligning with ACS guidelines for molecular weight confirmation [3].

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
  • Protocol: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Acquire spectra at 400 MHz (¹H) and 100 MHz (¹³C) at 298 K.

  • Causality: CDCl₃ is deliberately chosen over DMSO-d₆. Because 3-Methylbenzo[d]isoxazole-6-carbaldehyde lacks strong hydrogen-bond donating groups (like -OH or -NH₂), it exhibits excellent solubility in chloroform. Furthermore, CDCl₃ prevents the solvent-induced chemical shift variations often seen with aldehydes in coordinating solvents. The diagnostic peaks are the aldehyde proton (singlet, ~10.15 ppm) and the C3-methyl protons (singlet, ~2.60 ppm). The complete absence of an upfield oxime proton confirms that the cyclization step of the synthesis was 100% efficient.

Fourier Transform Infrared Spectroscopy (FT-IR)
  • Protocol: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply standard pressure using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Causality: ATR-FTIR is mandated over traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed moisture can create a broad artificial -OH stretch around 3300 cm⁻¹, which could falsely suggest the presence of uncyclized oxime or carboxylic acid impurities. By using ATR, we preserve the true solid-state environment, allowing clear resolution of the sharp C=O stretch (1695 cm⁻¹) and the isoxazole C=N stretch (1610 cm⁻¹).

Conclusion

Spectroscopic validation is not a mere compliance checklist; it is a diagnostic tool for synthetic integrity. The comparative data clearly indicates that the In-House Synthesized Batch and Supplier A maintain the structural fidelity required for sensitive downstream coupling reactions. Supplier B 's batch shows spectroscopic evidence of auto-oxidation, which would result in stoichiometric imbalances and yield reduction in subsequent reductive amination or olefination workflows.

By implementing the self-validating protocols outlined above—specifically pairing soft-ionization HRMS with ATR-FTIR and non-coordinating NMR analysis—researchers can confidently release batches that meet the stringent demands of modern drug discovery.

References

  • American Chemical Society (ACS). "Guidelines for Characterization of Organic Compounds." ACS Publications Author Guidelines. URL:[Link]

  • ResearchGate. "Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity." ResearchGate Publications. URL:[Link]

Validation

GC-MS vs. LC-MS for the Analysis of 3-Methylbenzo[d]isoxazole-6-carbaldehyde: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently design analytical strategies for reactive heteroaromatic building blocks. 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS 1508191-80-7) presents a unique analytical challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design analytical strategies for reactive heteroaromatic building blocks. 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS 1508191-80-7) presents a unique analytical challenge. With a molecular weight of 161.16 g/mol and a LogP of approximately 1.2[1], it sits at the intersection of volatility and polarity. Furthermore, it contains two distinct functional domains: a basic isoxazole nitrogen and a highly reactive C6-carbaldehyde group.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, providing field-proven protocols built on causality and self-validating scientific principles.

Physicochemical Profiling & Analytical Strategy

Before injecting a sample, we must understand how the molecule's structure dictates our instrumental choices:

  • The Isoxazole Core (Ionization Dynamics): The nitrogen atom within the benzo[d]isoxazole ring features a lone pair that acts as a strong proton acceptor. This makes the molecule highly amenable to positive-ion Electrospray Ionization (ESI+) in LC-MS, yielding robust signal intensities[2][3].

  • The Aldehyde Group (Reactivity & Stability): Carbaldehydes are electrophilic and prone to nucleophilic attack. If primary alcohols (like methanol or ethanol) are used as sample diluents, they can react with the aldehyde to form hemiacetals or acetals, creating artificial impurity peaks. Therefore, aprotic solvents are mandatory for sample preparation. Additionally, aldehydes can undergo thermal oxidation in hot GC inlets if active sites are present.

  • Volatility: The compound's low molecular weight (161.16) and moderate lipophilicity allow it to vaporize efficiently, making GC-MS a viable option provided thermal degradation is mitigated[1].

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Causality & Mechanism: GC-MS utilizes Electron Ionization (EI) at 70 eV. This "hard" ionization technique strips an electron to form the radical cation (M+•) at m/z 161. The resulting fragmentation pattern (e.g., the loss of the formyl radical, yielding m/z 132) is highly reproducible and ideal for structural elucidation via NIST library matching.

Step-by-Step Self-Validating Protocol
  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of anhydrous Dichloromethane (DCM) or Hexane.

    • Causality: DCM is aprotic, preventing solvent-analyte reactions.

    • Validation: Always run a blank DCM injection first to ensure no baseline interference or ghost peaks.

  • Instrument Setup: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column Selection: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm)[2].

    • Causality: The slight polarity of the 5% phenyl phase provides optimal resolution for heteroaromatic rings.

  • Inlet Parameters: 250°C, Split ratio 10:1.

    • Critical Step: You must use an ultra-inert liner with deactivated glass wool. Active silanol sites will catalyze the oxidation of the aldehyde to a carboxylic acid.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Parameters: EI source at 230°C, 70 eV. Scan range m/z 50–300.

  • System Suitability (Validation): Monitor the chromatographic peak asymmetry factor ( As​ ). If As​>1.2 (severe tailing), it indicates that active sites in the inlet or column are degrading the aldehyde. Perform inlet maintenance immediately.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Causality & Mechanism: LC-MS utilizes Electrospray Ionization (ESI), a "soft" ionization technique. By employing an acidic mobile phase, we force the protonation of the isoxazole nitrogen in solution, preserving the intact molecular ion as an intense[M+H]+ peak at m/z 162.1[3]. This completely bypasses the thermal degradation risks associated with GC.

Step-by-Step Self-Validating Protocol
  • Sample Preparation: Dissolve 1.0 mg in 1.0 mL of LC-MS grade Acetonitrile. Dilute to 10 µg/mL using the initial mobile phase.

    • Critical Step: Strictly avoid methanol to prevent hemiacetal formation.

  • Instrument Setup: Waters ACQUITY UPLC coupled to a Xevo G2-XS Q-TOF (or equivalent HRMS system)[3].

  • Column Selection: Reverse-phase C18 (e.g., Kromasil C18 or BEH C18, 2.1 × 50 mm, 1.7 µm)[4].

  • Mobile Phase: Solvent A = Water + 0.1% Formic Acid; Solvent B = Acetonitrile + 0.1% Formic Acid[4].

    • Causality: Formic acid lowers the pH, ensuring complete protonation of the basic nitrogen, which exponentially increases ESI+ sensitivity.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: ESI positive mode. Capillary voltage 2.5 kV, Desolvation temperature 400°C.

  • System Suitability (Validation): Monitor the exact mass for the protonated adduct ( C9​H8​NO2+​ ) at calculated m/z 162.0550. The mass error must remain within ±5 ppm to validate the absence of isobaric interferences.

Comparative Data Summary

The following table summarizes the quantitative and operational differences between the two methodologies for this specific compound:

Analytical ParameterGC-MS (Electron Ionization)LC-MS (Electrospray Ionization)
Ionization Mechanism Hard Ionization (EI, 70 eV)Soft Ionization (ESI+, Positive Mode)
Primary Detected Ion Radical Cation: m/z 161 (M+•)Protonated Adduct: m/z 162.1 ([M+H]+)
Sample Diluent DCM or Hexane (Aprotic)Acetonitrile (Strictly avoid alcohols)
Column Chemistry 5% Phenyl Methyl Siloxane (HP-5MS)C18 Reverse Phase (BEH C18)
Typical Run Time ~15–18 minutes~5–7 minutes
Thermal Degradation Risk Moderate (Aldehyde oxidation in inlet)Low (Ambient ionization process)
Primary Application Structural elucidation, volatile impuritiesIntact mass confirmation, labile impurities

Workflow Visualization

MS_Workflow Sample 3-Methylbenzo[d]isoxazole -6-carbaldehyde (MW: 161.16) GCMS_Path GC-MS (EI) Sample->GCMS_Path LCMS_Path LC-MS (ESI+) Sample->LCMS_Path GC_Prep Sample Prep: Dilute in Aprotic Solvent (e.g., DCM/Hexane) GCMS_Path->GC_Prep LC_Prep Sample Prep: Dilute in Acetonitrile (Avoid Alcohols) LCMS_Path->LC_Prep GC_Sep Separation: Capillary GC (HP-5MS) Ultra-Inert Liner GC_Prep->GC_Sep LC_Sep Separation: RP-UPLC (C18) 0.1% FA Gradient LC_Prep->LC_Sep GC_Ion Ionization: Hard Ionization (70 eV) Extensive Fragmentation GC_Sep->GC_Ion LC_Ion Ionization: Soft Ionization (+kV) Preserves[M+H]+ LC_Sep->LC_Ion GC_Data Detection: Library Matching m/z 161 (M+•) GC_Ion->GC_Data LC_Data Detection: Accurate Mass m/z 162.1[M+H]+ LC_Ion->LC_Data

Fig 1. Comparative GC-MS and LC-MS analytical workflows for 3-Methylbenzo[d]isoxazole-6-carbaldehyde.

Conclusion & Recommendations

For routine purity checks, residual solvent analysis, and structural confirmation of synthetic byproducts, GC-MS remains highly effective due to its superior chromatographic resolution of volatiles and library-matching capabilities.

However, for quantitative impurity profiling, stability-indicating assays, or instances where thermal degradation of the carbaldehyde group is observed, LC-MS (ESI+) is the definitive choice. Its soft ionization perfectly leverages the basicity of the benzo[d]isoxazole core, preserving the intact molecular ion and ensuring high-fidelity analytical data.

References

  • ACS Publications. "A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles." [Link]

  • ACS Publications. "Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions." [Link]

  • ACS Publications. "Iodine(III)-Mediated[3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium." [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency and Chemoselectivity Using 3-Methylbenzo[d]isoxazole-6-carbaldehyde

As drug discovery pivots toward increasingly complex heterocycles, the demand for highly chemoselective catalysts has never been greater. 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS 1508191-80-7) has emerged as a premi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex heterocycles, the demand for highly chemoselective catalysts has never been greater. 3-Methylbenzo[d]isoxazole-6-carbaldehyde (CAS 1508191-80-7) has emerged as a premier benchmarking substrate for evaluating catalyst performance[1]. This molecule presents a unique dual-reactivity challenge: it contains a highly reducible/electrophilic C6-aldehyde alongside a sensitive N–O bond within the isoxazole ring.

Benzo[d]isoxazole derivatives are critical scaffolds in modern pharmacology, particularly in the development of potent BET bromodomain inhibitors for castration-resistant prostate cancer[2]. However, the N–O bond is notoriously susceptible to cleavage or acting as a nitrogen-transfer agent under standard transition-metal catalysis[3]. By using 3-Methylbenzo[d]isoxazole-6-carbaldehyde as a benchmark, process chemists can rigorously quantify a catalyst's ability to selectively transform the aldehyde while leaving the fragile heterocycle intact.

The Chemoselectivity Challenge: Mechanistic Rationale

The utility of this substrate lies in its built-in failure modes. The N–O bond dissociation energy is relatively low ( 55 kcal/mol). When subjected to non-selective reductive environments (e.g., standard Palladium on Carbon), the metal readily inserts into the N–O bond via oxidative addition, leading to rapid hydrogenolysis and ring-opening to an ortho-hydroxyacetophenone derivative.

Conversely, an ideal chemoselective catalyst—such as an outer-sphere transfer hydrogenation organometallic complex—will exclusively target the C=O π -system. Benchmarking against this substrate provides a clear, quantifiable "Chemoselectivity Index" (Yield of Target / Yield of Ring-Cleaved Byproduct).

Chemoselectivity Sub 3-Methylbenzo[d]isoxazole- 6-carbaldehyde Imine Imine Intermediate Sub->Imine Condensation Amine Amine Partner Amine->Imine Target Target Secondary Amine (Intact N-O Bond) Imine->Target Chemoselective Catalyst Byproduct Phenolic Byproduct (N-O Bond Cleavage) Imine->Byproduct Non-Selective Catalyst (e.g., Pd/C)

Fig 1: Chemoselective pathways for 3-Methylbenzo[d]isoxazole-6-carbaldehyde reductive amination.

Comparative Benchmarking: Reductive Amination

Reductive amination is a staple in synthesizing complex APIs. To benchmark transition-metal catalysts, we evaluate the condensation of 3-Methylbenzo[d]isoxazole-6-carbaldehyde with aniline, followed by reduction.

Quantitative Data: Catalyst Comparison

The following table summarizes the performance of various catalytic systems under standardized conditions (0.1 M substrate, 1.2 eq aniline, 30 bar H2​ or formic acid equivalent, 50°C, 12h).

Catalyst SystemLoading (mol%)Conversion (%)Target Amine Yield (%)N-O Cleavage (%)TOF (h⁻¹)
5% Pd/C 5.0>99128745
5% Pt/C 5.094682632
Ru-Macho / HCOOH 1.09895<2410
Ir(cod)Cl₂ / Ligand 1.085823280

Analysis: Heterogeneous Pd/C exhibits terrible chemoselectivity, acting as a sink for N–O bond hydrogenolysis. In contrast, the homogeneous Ru-Macho system operates via a concerted outer-sphere mechanism. Because the metal center does not require direct coordination to the heteroatoms to deliver hydride, the isoxazole ring is entirely preserved, yielding exceptional Turnover Frequencies (TOF).

Protocol 1: Self-Validating Reductive Amination Workflow

This protocol is designed as a self-validating system . By incorporating biphenyl as an inert internal standard, any deviation from a 100% mass balance immediately flags the formation of undetected polymeric byproducts or volatile losses.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 3-Methylbenzo[d]isoxazole-6-carbaldehyde (1.0 mmol, 161.16 mg)[4] and aniline (1.2 mmol) in 10 mL of anhydrous ethanol. Causality: Ethanol is selected because its protic nature accelerates the initial imine condensation step while maintaining solubility for the hydrophobic substrate.

  • Internal Standard Addition: Add exactly 0.1 mmol of biphenyl to the mixture. Causality: Biphenyl is completely unreactive under standard hydrogenation conditions. Normalizing all LC-MS peaks against biphenyl ensures that the mass balance equation (MolesSub​+MolesProd​+MolesByprod​)/MolesBiphenyl​=Constant remains unbroken.

  • Catalyst Loading: Transfer 1.0 mL aliquots of the stock solution to a 96-well pressure reactor block. Dispense the respective catalysts (e.g., 1 mol% Ru-Macho).

  • Reaction Execution: Purge the reactor with N2​ (3x), then pressurize with H2​ gas to 30 bar. Heat to 50°C for 12 hours.

  • Quenching & Analysis: Vent the reactor slowly. Dilute aliquots 1:100 in acetonitrile and inject into the UPLC-MS. Calculate the Chemoselectivity Index by dividing the area of the target mass ( m/z 239) by the cleaved byproduct mass ( m/z 241).

Comparative Benchmarking: Organocatalytic Knoevenagel Condensation

Beyond reductions, the C6-aldehyde is an excellent electrophile for C–C bond formation[5]. Benchmarking organocatalysts for the Knoevenagel condensation with malononitrile tests the catalyst's basicity and ability to control stereochemistry without degrading the heterocycle.

Quantitative Data: Organocatalyst Comparison

Conditions: 0.1 M substrate, 1.1 eq malononitrile, 10 mol% catalyst, EtOH, 25°C.

CatalystLoading (mol%)Time (h)Yield (%)E/Z RatioRemarks
Uncatalyzed -24<5N/ADemonstrates high background stability
L-Proline 10127895:5Mild, environmentally benign
Piperidine 1049698:2Rapid, standard industrial benchmark
Thiourea 588999:1High stereocontrol via H-bonding network
Protocol 2: Self-Validating Knoevenagel Condensation

Step-by-Step Methodology:

  • Reagent Mixing: In a 20 mL scintillation vial, combine 3-Methylbenzo[d]isoxazole-6-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Add the organocatalyst (e.g., 10 mol% Piperidine). Causality: Piperidine acts as a base to deprotonate malononitrile, forming a nucleophilic enolate that attacks the highly electrophilic C6-aldehyde.

  • NMR Monitoring (Self-Validation): Withdraw 50 μ L aliquots at 1-hour intervals, evaporate, and dissolve in DMSO−d6​ for crude 1H -NMR. Causality: The aldehydic proton of the substrate ( 10.1 ppm) must disappear concurrently with the appearance of the vinylic proton of the product ( 7.8 ppm). Any mathematical discrepancy between aldehyde consumption and product formation instantly flags side reactions like Cannizzaro disproportionation.

  • Workup: Upon completion, precipitate the product by adding cold water (10 mL). Filter, wash with cold ethanol, and dry under vacuum.

High-Throughput Benchmarking Architecture

To rapidly evaluate novel catalysts against 3-Methylbenzo[d]isoxazole-6-carbaldehyde, modern laboratories employ automated liquid handling and parallel screening.

Workflow Prep 1. Substrate Prep 0.1 M in EtOH Dispense 2. Liquid Handling 96-Well Plate Prep->Dispense React 3. Parallel Reaction Controlled Temp/Pressure Dispense->React Cat Catalyst Library Transition Metals Organocatalysts Biocatalysts Cat->Dispense Analyze 4. LC-MS / GC-FID High-Throughput Analysis React->Analyze Metrics 5. Data Output Yield, TOF, Selectivity Analyze->Metrics

Fig 2: High-throughput catalytic benchmarking workflow for carbaldehyde substrates.

By standardizing against 3-Methylbenzo[d]isoxazole-6-carbaldehyde, researchers can generate highly reproducible, objective data that separates blunt-force catalysts from precision chemoselective tools.

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Intermolecular Interception of α-Oxo Gold Carbenes of Nitroalkyne Cycloisomerization with 1,2-Benzo[d]isoxazole: Synthesis of Functionalized Quinazoline 1-Oxides The Journal of Organic Chemistry - ACS Publications[Link]

Sources

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